UV-123
Description
Properties
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate;2-hydroperoxy-2-methylpropane;octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N2O4.C8H18.C4H10O2/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22;1-3-5-7-8-6-4-2;1-4(2,3)6-5/h21-22,29-30H,9-20H2,1-8H3;3-8H2,1-2H3;5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRJJSFGQVCXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC.CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129757-67-1 | |
| Record name | Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester, reaction products with tert-Bu hydroperoxide and octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129757-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester, reaction products with tert-Bu hydroperoxide and octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129757671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Role and Mechanism of UV-123 in the Stabilization of Polyurethane Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethane (PU) materials are integral to a vast array of applications due to their diverse properties, ranging from flexible foams to durable coatings. However, their inherent susceptibility to degradation upon exposure to ultraviolet (UV) radiation remains a significant challenge, leading to undesirable effects such as yellowing, loss of gloss, and deterioration of mechanical properties.[1][2] To mitigate these effects, light stabilizers are incorporated into polyurethane formulations. This technical guide provides an in-depth examination of UV-123, a hindered amine light stabilizer (HALS), and its mechanism of action in protecting polyurethane systems from photodegradation.
This compound, chemically known as Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, is a liquid HALS based on an amino-ether functionality.[3][4] Unlike UV absorbers that function by filtering UV radiation, this compound acts as a radical scavenger, interrupting the degradation cascade initiated by UV exposure.[1][5] Its low basicity makes it particularly suitable for acid-catalyzed and oxidative curing polyurethane systems, where it provides efficient protection against gloss reduction, cracking, and chalking.[4][6]
Mechanism of Action: The Denisov Cycle in Polyurethanes
The primary mechanism by which this compound protects polyurethanes is through a regenerative cyclic process known as the Denisov Cycle. This cycle involves the scavenging of free radicals that are formed during the photo-oxidation of the polyurethane matrix. The key steps are outlined below and illustrated in the signaling pathway diagram.
Upon exposure to UV radiation, the polyurethane polymer (P-H) can form alkyl radicals (P•). In the presence of oxygen, these are rapidly converted to peroxyl radicals (POO•), which are highly reactive and propagate the degradation process by abstracting hydrogen from the polymer backbone, leading to the formation of hydroperoxides (POOH) and more alkyl radicals.
This compound (a hindered amine, >N-OR) is oxidized to a stable nitroxyl (B88944) radical (>NO•). This nitroxyl radical is the key active species that intervenes in the degradation process. It efficiently traps the alkyl radicals (P•) to form a non-radical amino-ether species (>NOP). This reaction effectively removes the highly reactive alkyl radicals from the degradation cycle.
The newly formed amino-ether can then react with a peroxyl radical (POO•) to regenerate the nitroxyl radical (>NO•) and form a stable, non-radical product (POOP). This regeneration of the nitroxyl radical allows a single molecule of this compound to neutralize multiple free radicals, making it highly efficient even at low concentrations.
Figure 1: The Denisov Cycle of this compound in Polyurethane Stabilization.
Performance Data in Polyurethane Systems
The incorporation of this compound into polyurethane formulations significantly enhances their durability and resistance to photodegradation. The following tables summarize illustrative quantitative data on the performance of polyurethanes with and without this compound, based on typical results from accelerated weathering tests.
Table 1: Yellowing Index of Polyurethane Coatings After Accelerated Weathering
| Formulation | Initial Yellowing Index (YI) | Yellowing Index (YI) after 1000 hours QUV |
| Polyurethane Control (No Stabilizer) | 1.5 | 15.2 |
| Polyurethane + 1.0% this compound | 1.4 | 5.8 |
| Polyurethane + 1.0% this compound + 1.0% UV Absorber | 1.4 | 3.1 |
Note: Data is illustrative and based on typical performance of HALS in coatings.
Table 2: Gloss Retention of Polyurethane Coatings After Accelerated Weathering
| Formulation | Initial Gloss (60°) | Gloss Retention (%) after 1000 hours QUV |
| Polyurethane Control (No Stabilizer) | 95 | 35 |
| Polyurethane + 1.0% this compound | 96 | 78 |
| Polyurethane + 1.0% this compound + 1.0% UV Absorber | 96 | 92 |
Note: Data is illustrative and based on typical performance of HALS in coatings. A synergistic effect is often observed when HALS are combined with UV absorbers.[7]
Table 3: Mechanical Properties of Polyurethane Films Before and After UV Exposure
| Property | Formulation | Before UV Exposure | After 500 hours UV Exposure |
| Tensile Strength (MPa) | Polyurethane Control | 35 | 20 |
| Polyurethane + 1.0% this compound | 36 | 32 | |
| Elongation at Break (%) | Polyurethane Control | 450 | 250 |
| Polyurethane + 1.0% this compound | 460 | 410 |
Note: Data is illustrative and based on the known effects of HALS on maintaining the mechanical integrity of polymers.[8]
Experimental Protocols
The evaluation of this compound's performance in polyurethane systems is typically conducted using standardized accelerated weathering tests. A common and relevant protocol is ASTM G154.
Sample Preparation
-
Polyurethane Formulation: Prepare a two-component polyurethane system consisting of a polyol and an isocyanate component.
-
Incorporation of this compound: Add this compound to the polyol component at a specified concentration (e.g., 0.5-2.0% by weight of total resin solids) and mix thoroughly until a homogeneous dispersion is achieved.[3] For synergistic studies, a UV absorber can also be incorporated at this stage.
-
Control Sample: Prepare a control formulation without any light stabilizers.
-
Coating Application: Apply the polyurethane formulations to standardized test panels (e.g., aluminum or steel) using a film applicator to ensure a consistent dry film thickness.
-
Curing: Allow the coated panels to cure according to the manufacturer's recommendations (e.g., ambient cure or forced-air oven cure).
Accelerated Weathering Test (ASTM G154)
-
Apparatus: Utilize a fluorescent UV accelerated weathering tester (e.g., QUV).
-
Lamps: Employ UVA-340 lamps to simulate the short-wave UV portion of sunlight.[9]
-
Test Cycle: A typical cycle consists of alternating periods of UV exposure and moisture condensation.[9][10]
-
8 hours of UV exposure at a black panel temperature of 60°C.
-
4 hours of condensation at a black panel temperature of 50°C.
-
-
Exposure Duration: Expose the samples for a predetermined duration, typically ranging from 500 to 2000 hours.
-
Evaluation: Periodically remove the samples from the weathering chamber to evaluate changes in their properties.
Performance Evaluation Methods
-
Color Change and Yellowing: Measure the color coordinates (L, a, b*) using a spectrophotometer and calculate the yellowing index (YI) according to ASTM E313.
-
Gloss Retention: Measure the 60° gloss using a gloss meter before and after exposure. Calculate the percentage of gloss retention.
-
Mechanical Properties: For free films, conduct tensile testing according to ASTM D882 to determine tensile strength and elongation at break.
-
Surface Defects: Visually inspect the samples for cracking, chalking, and blistering.
Figure 2: Experimental Workflow for Evaluating this compound in Polyurethane Coatings.
Conclusion
This compound is a highly effective hindered amine light stabilizer for enhancing the durability of polyurethane systems. Its primary mechanism of action, the Denisov cycle, involves the efficient scavenging of free radicals generated during photodegradation, thereby preventing the deterioration of the polymer matrix. The incorporation of this compound leads to significant improvements in the resistance of polyurethanes to yellowing, gloss loss, and the degradation of mechanical properties. For optimal performance, it is often recommended to use this compound in conjunction with a UV absorber to achieve a synergistic protective effect. The experimental protocols outlined in this guide, particularly those based on ASTM G154, provide a robust framework for evaluating the efficacy of this compound and other light stabilizers in polyurethane formulations, enabling the development of more durable and long-lasting materials.
References
- 1. paint.org [paint.org]
- 2. docs.paint.org [docs.paint.org]
- 3. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 4. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 5. basf.com [basf.com]
- 6. explore.azelis.com [explore.azelis.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ASTM G154 | Q-Lab [q-lab.com]
- 10. UV Weathering Test Chamber Procedure as per ASTM G154 [pacorr.com]
The Efficacy of Tinuvin 123 in Photostabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and performance of Tinuvin 123, a hindered amine light stabilizer (HALS) pivotal in protecting polymeric materials from photodegradation. This document provides a comprehensive overview of its mechanism of action, performance data, and the experimental protocols used to evaluate its efficacy, serving as a vital resource for professionals in research, development, and formulation.
Introduction to Tinuvin 123
Tinuvin 123 is a liquid hindered amine light stabilizer based on an amino-ether functionality.[1][2][3] Its chemical name is decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester. A key characteristic of Tinuvin 123 is its low basicity, which prevents adverse interactions with acidic components often found in coatings and polymer formulations, such as catalysts.[1][2][3] This attribute makes it particularly suitable for use in acid-catalyzed automotive and industrial coatings.[1][2][3]
Table 1: Chemical and Physical Properties of Tinuvin 123
| Property | Value | Reference |
| Chemical Name | Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester | |
| CAS Number | 129757-67-1 | |
| Molecular Weight | 737 g/mol | [4] |
| Appearance | Clear, slightly yellow liquid | |
| Basicity | Low | [1][2][3] |
| Volatility | Low |
Mechanism of Photostabilization
Unlike UV absorbers that function by absorbing UV radiation, Hindered Amine Light Stabilizers (HALS) like Tinuvin 123 operate by inhibiting the degradation of the polymer.[5][6] They achieve this by scavenging free radicals that are generated during the photo-oxidation process.[5][6][7] This mechanism is a cyclic process known as the Denisov Cycle, which allows the HALS to be regenerated, providing long-term stability.[5][8]
The photostabilization process can be summarized in the following key steps:
-
Initiation: UV radiation creates free radicals (R•) in the polymer.
-
Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen from the polymer backbone, creating more polymer radicals and hydroperoxides (ROOH).
-
HALS Intervention: The HALS molecule is oxidized to a stable nitroxide radical (>NO•).
-
Radical Scavenging: The nitroxide radical traps the polymer and peroxy radicals, forming non-radical species.[7]
-
Regeneration: The HALS is regenerated through a series of reactions, allowing it to continue scavenging radicals.
Performance and Applications
Tinuvin 123 is highly effective in a wide range of polymers and applications, including acrylics, polyurethanes, sealants, adhesives, and rubbers.[4] It provides significant improvements in coating performance by minimizing defects such as cracking, gloss reduction, and chalking.[1][2][3]
Synergistic Effects with UV Absorbers
The performance of Tinuvin 123 is significantly enhanced when used in combination with a UV absorber. This synergistic effect provides superior protection against gloss reduction, cracking, color change, blistering, and delamination.[9] While the HALS scavenges free radicals, the UV absorber filters out harmful UV radiation, providing a dual-layer protection mechanism.[10]
Table 2: Recommended Combinations of Tinuvin 123 with UV Absorbers
| Application | Recommended UV Absorbers | Reference |
| Automotive Coatings | Tinuvin 384, Tinuvin 1130, Tinuvin 928, Tinuvin 400 | [9] |
| Wood Coatings | Tinuvin 384, Tinuvin 1130 | [9] |
Performance in Various Systems
Due to its low basicity, Tinuvin 123 is particularly recommended for acid-catalyzed systems where traditional HALS may show reduced effectiveness.[1][2][3][11] It is also effective in a variety of other binders and applications such as alkyd/acrylic air-drying automotive refinish paints and two-pack non-isocyanate coating technologies.
Table 3: Performance of Tinuvin 123 in a 2K Acrylic Clearcoat (QUV-A Exposure)
| Formulation | Gloss Retention after 2000 hours (%) | Color Change (ΔE*) after 2000 hours |
| Unstabilized | 25 | 8.2 |
| 1.0% Tinuvin 123 | 65 | 3.5 |
| 1.0% Tinuvin 123 + 2.0% Tinuvin 384-2 | 92 | 1.1 |
Note: Data is illustrative and based on typical performance. Actual results may vary depending on the specific formulation and exposure conditions.
Experimental Protocols for Efficacy Evaluation
The photostabilization efficiency of Tinuvin 123 is evaluated through accelerated weathering tests that simulate outdoor exposure under controlled laboratory conditions. The subsequent changes in material properties are then quantified.
Accelerated Weathering
QUV Accelerated Weathering (ASTM G154)
This test uses fluorescent lamps to provide a radiation spectrum centered in the ultraviolet wavelengths.[8]
-
Apparatus: QUV accelerated weathering tester.
-
Procedure:
-
Mount test samples in the QUV chamber.
-
Subject samples to alternating cycles of UV exposure and moisture. A typical cycle for automotive applications is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[1][8]
-
Continue the cycles for a predetermined duration (e.g., 500, 1000, 2000 hours).[8]
-
Periodically remove samples for property evaluation.
-
Xenon Arc Accelerated Weathering (ASTM G155)
This method uses a xenon arc lamp to replicate the entire spectrum of sunlight, including UV and visible light.[7]
-
Apparatus: Xenon arc test chamber.
-
Procedure:
-
Mount test samples in the chamber.
-
Expose the samples to controlled cycles of light, moisture (water spray or condensation), and heat.[5][7] The specific cycle is chosen based on the material and its intended application.
-
Monitor and control parameters such as irradiance, temperature, and humidity.
-
Evaluate the samples for degradation at specified intervals.
-
Property Measurement
Gloss Measurement (ASTM D523)
This standard test method measures the specular gloss of a surface using a gloss meter.[12]
-
Apparatus: Gloss meter with geometries of 20°, 60°, or 85°.
-
Procedure:
-
Calibrate the gloss meter using a standard.
-
Place the gloss meter on the surface of the test sample.
-
Record the gloss reading. Multiple readings are taken and averaged for a representative result.[12]
-
Gloss retention is calculated as the percentage of the initial gloss remaining after weathering.
-
Color Change Measurement (ASTM D2244)
This standard provides a method for calculating color differences from instrumentally measured color coordinates.[13]
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
Measure the initial color coordinates (L, a, b*) of the unexposed sample.
-
Measure the color coordinates of the weathered sample.
-
Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]
-
A higher ΔE* value indicates a greater change in color.
-
Conclusion
Tinuvin 123 is a highly efficient hindered amine light stabilizer that offers excellent photostabilization for a wide variety of polymers and coatings. Its low basicity makes it particularly advantageous in acid-catalyzed systems. The synergistic combination of Tinuvin 123 with UV absorbers provides a robust solution for long-term durability, significantly improving resistance to gloss loss, color change, and other forms of degradation. The standardized experimental protocols outlined in this guide are essential for the accurate evaluation of its performance and for the development of durable, long-lasting products.
References
- 1. Weathering – QUV - A Plus Coating [apluscoating.com]
- 2. ulprospector.com [ulprospector.com]
- 3. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 4. ASTM G155 | Q-Lab [q-lab.com]
- 5. ASTM G155 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 6. highperformancecoatings.org [highperformancecoatings.org]
- 7. kiyorndlab.com [kiyorndlab.com]
- 8. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 9. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 10. download.basf.com [download.basf.com]
- 11. QUV Accelerated Weathering Tester: Procedure, Price, & Standards [prestoenviro.com]
- 12. micomlab.com [micomlab.com]
- 13. micomlab.com [micomlab.com]
An In-depth Technical Guide to the Synthesis and Characterization of HALS 123
For Researchers, Scientists, and Drug Development Professionals
Hindered Amine Light Stabilizer (HALS) 123, chemically known as Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate (B1225510), is a highly effective radical scavenger used to protect polymers from photo-oxidative degradation.[1][2][3] Its low basicity makes it particularly suitable for applications in acidic environments, such as in coatings with acid catalysts, where traditional HALS might be deactivated.[1][4][5] This guide provides a comprehensive overview of the synthesis and characterization of HALS 123, including detailed experimental protocols and data presentation.
Physicochemical Properties
HALS 123 is a light yellow, viscous liquid with a low molecular weight.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate | [1][2] |
| CAS Number | 129757-67-1 | [1][2][6] |
| Molecular Formula | C₄₄H₈₄N₂O₆ | [7][8] |
| Molecular Weight | 737.15 g/mol | [2][7] |
| Appearance | Light yellow viscous liquid | [1][2][9] |
| Density (at 20°C) | 0.97 g/cm³ | [1][10] |
| Melting Point | < -30°C | [1][11] |
| Boiling Point (at 760 mmHg) | 499.8°C | [2] |
| Flash Point | 256°C | [2] |
| Vapor Pressure (at 25°C) | 4.03E-10 mmHg | [2] |
| Solubility in Water (at 20°C) | < 0.01% | [1][10] |
| Solubility in Organic Solvents | High solubility in most organic solvents | [1] |
Synthesis of HALS 123
The synthesis of HALS 123 is typically a two-step process. The first step involves the synthesis of the precursor, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. The second step is the N-alkoxylation of this precursor to yield HALS 123.
This precursor is synthesized via a transesterification reaction between dimethyl sebacate and 2,2,6,6-tetramethyl-4-piperidinol (B29938) in the presence of a catalyst.
-
Reactants:
-
Dimethyl sebacate
-
2,2,6,6-tetramethyl-4-piperidinol
-
Catalyst (e.g., lithium amide, sodium methoxide)
-
Solvent (e.g., aliphatic or aromatic hydrocarbon)
-
-
Procedure:
-
Charge a reaction vessel with dimethyl sebacate, 2,2,6,6-tetramethyl-4-piperidinol, and the solvent.
-
Add the catalyst to the mixture.
-
Heat the reaction mixture, typically to around 160°C, under a nitrogen atmosphere.
-
Continuously remove the methanol (B129727) byproduct via distillation to drive the reaction to completion.
-
After the reaction is complete (monitored by techniques like gas chromatography), cool the mixture.
-
Wash the organic phase with water to remove any remaining catalyst and byproducts.
-
Dry the organic phase over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., n-hexane) to obtain pure bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.[12]
-
The final product, Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate, is synthesized by the oxidation and subsequent etherification of the precursor.
-
Reactants:
-
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
-
n-Octane
-
Oxidizing agent (e.g., hydrogen peroxide or tert-butyl hydroperoxide)[1][13]
-
Catalyst (e.g., cuprous sulfate, vanadium pentoxide, tungsten trioxide)[1]
-
Solvent (e.g., cyclohexane (B81311) or other hydrocarbon-based solvents)[1]
-
-
Procedure:
-
Dissolve bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate in the chosen solvent in a reaction vessel.
-
Add the catalyst to the solution.
-
Add n-octane to the reaction mixture.
-
Slowly add the oxidizing agent to the mixture while maintaining the reaction temperature. The molar ratio of the oxidizing agent to the HALS precursor is crucial and should be optimized, with a ratio of at least 7:1 being suggested for tert-butyl hydroperoxide.[13]
-
The reaction proceeds via the formation of a nitroxide free radical intermediate.[1]
-
Allow the reaction to proceed under reflux until completion, which can be monitored by techniques such as thin-layer chromatography or HPLC.[13]
-
After the reaction is complete, cool the mixture and wash it with water to remove the catalyst and any unreacted oxidizing agent.
-
Separate the organic layer and dry it.
-
Remove the solvent and excess n-octane by distillation under reduced pressure to obtain the final product, HALS 123.[13]
-
Mechanism of Action
HALS 123 functions as a light stabilizer through a radical scavenging mechanism.[1] Upon exposure to UV light, polymers generate free radicals, which initiate a chain reaction leading to degradation. The hindered amine functionality in HALS 123 participates in a cyclic process to neutralize these radicals, thereby inhibiting the degradation cascade.[1] The unique amino ether structure of HALS 123 contributes to its low basicity, preventing undesirable interactions with acidic components in polymer formulations.[1]
Characterization of HALS 123
A variety of analytical techniques are employed to characterize HALS 123 and ensure its purity and identity.
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of HALS 123.
-
Protocol:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: Due to the basic nature of HALS, an alkaline mobile phase (pH ~11) is often employed to achieve good separation.[1] Post-column acidification may be used prior to detection.
-
Detector: As HALS 123 lacks a strong chromophore, universal detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are preferred over UV detection.[4]
-
Sample Preparation: The sample is typically dissolved in a suitable organic solvent like toluene, and the polymer matrix is precipitated with a non-solvent such as acetone.[1]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used for the qualitative analysis of HALS 123, confirming the presence of characteristic functional groups.
-
Expected Peaks: The spectrum would show characteristic absorptions for C-H stretching of alkyl groups, C=O stretching of the ester group, and C-N stretching of the amine group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of HALS 123.
-
Expected Signals: The ¹H NMR spectrum would show signals corresponding to the protons of the octyloxy group, the piperidinyl ring, and the sebacate backbone. The ¹³C NMR would similarly provide detailed information about the carbon skeleton.
-
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of HALS 123, confirming its identity.
-
Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI) are suitable for the analysis of HALS.[1] Liquid Extraction Surface Analysis (LESA) coupled with MS/MS can be used for direct analysis from polymer surfaces.[9]
-
Expected Ions: The positive ion mass spectrum typically shows the protonated molecule [M+H]⁺ and/or the doubly charged ion [M+2H]²⁺.[2]
-
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to evaluate the thermal stability of HALS 123.
-
TGA: Measures the weight loss of the sample as a function of temperature, indicating its decomposition temperature.
-
DSC: Measures the heat flow to or from a sample as it is heated or cooled, providing information on phase transitions like the glass transition temperature.
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of HALS 123.
| Analysis | Parameter | Typical Value |
| Purity (by HPLC) | Assay (Monomer) | ≥ 65-78.53% |
| Oligomers | ≤ 14.65-20% | |
| Physical Properties | Refractive Index (n20/D) | 1.479 |
| Dynamic Viscosity (20°C) | 2900-3100 mPa.s | |
| Spectroscopic Data | Transmittance (425 nm) | ≥ 95% |
| Transmittance (500 nm) | ≥ 97-98.8% | |
| Impurity Profile | Ash | ≤ 0.1% |
| Volatiles | ≤ 1.0% |
Note: The purity specifications can vary between different commercial grades of HALS 123.[11][14]
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of HALS 123. The provided experimental protocols and data are intended to be a valuable resource for researchers and professionals working with this important light stabilizer. The unique properties of HALS 123, particularly its low basicity and high efficiency as a radical scavenger, make it a critical component in the formulation of durable and long-lasting polymer products.
References
- 1. Quantitation of hindered amine light stabilizers in plastic materials by high performance liquid chromatography and mass spectrometric detection using electrospray ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate | 129757-67-1 [chemicalbook.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. Liquid chromatographic methods to analyze hindered amines light stabilizers (HALS) levels to improve safety in polyolefins. | Semantic Scholar [semanticscholar.org]
- 7. Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate 129757-67-1 [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. JP2662245B2 - Method for producing bis (2,2,6,6-tetramethyl-4-piperidyl) sebacate - Google Patents [patents.google.com]
- 13. CN101570507A - Preparation process of bis (n-octyloxy-2, 2,6, 6-tetramethylpiperidyl) sebacate - Google Patents [patents.google.com]
- 14. China UV 123; HALS 123; LS-123; Absorber UV-123 Manufacturer and Supplier | IPG [ipgchem.com]
An In-depth Technical Guide to the Spectroscopic Properties of UV Light Stabilizer 123
Introduction
UV light stabilizer 123, commercially known as Tinuvin® 123, is a high-performance Hindered Amine Light Stabilizer (HALS). Its chemical identity is Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate[1]. As a liquid amino-ether (NOR) HALS, it exhibits low basicity, which makes it particularly suitable for use in acid-catalyzed coating systems and with acidic pigments where traditional HALS might cause adverse interactions[2][3][4]. UV stabilizer 123 does not primarily function by absorbing UV radiation but by scavenging free radicals generated during photo-oxidation, thus protecting polymers and coatings from degradation effects like gloss reduction, cracking, and chalking[2][5][6]. This guide provides a comprehensive overview of the spectroscopic properties of UV stabilizer 123 and the experimental protocols for their determination.
Chemical and Physical Properties
A summary of the key identification and physical properties of UV Stabilizer 123 is presented below.
| Property | Value | Reference |
| Chemical Name | Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate | [1] |
| CAS Number | 129757-67-1 | [1][3][7] |
| Molecular Formula | C₄₄H₈₄N₂O₆ | [1] |
| Molecular Weight | 737.2 g/mol | [1][3] |
| Appearance | Light yellow liquid | [1][7] |
| Melting Point | < -30°C | [1][7] |
Spectroscopic Data
Quantitative spectroscopic data for pure UV stabilizer 123 is not extensively available in public literature. The following tables outline the expected spectroscopic analyses and the type of data that would be obtained.
1. UV-Visible Spectroscopy
While UV stabilizer 123's primary function is not UV absorption, it is expected to have some absorbance in the UV region. Its performance is significantly enhanced when used with dedicated UV absorbers[2][4].
| Parameter | Expected Data |
| λmax (nm) | Wavelength of maximum absorbance. |
| Molar Absorptivity (ε) | A quantitative measure of light absorption at a specific wavelength. |
| Solvent | The solvent used for the measurement (e.g., Hexane (B92381), Ethanol). |
2. Fluorescence Spectroscopy
The intrinsic fluorescence of UV stabilizer 123 is not well-documented. HALS are primarily radical scavengers, and any observed fluorescence when they are incorporated into a polymer matrix is often related to the degradation products of the polymer itself[8][9].
| Parameter | Expected Data |
| Excitation λmax (nm) | Wavelength of maximum absorption for fluorescence. |
| Emission λmax (nm) | Wavelength of maximum emitted fluorescence. |
| Quantum Yield (Φ) | The efficiency of the fluorescence process. |
| Solvent | The solvent used for the measurement. |
3. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~2930-2850 | C-H stretching (alkane) |
| ~1735 | C=O stretching (ester) |
| ~1170 | C-O stretching (ester) |
| ~1240 | C-N stretching (amine) |
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
| Nucleus | Expected Chemical Shift Ranges (δ, ppm) |
| ¹H NMR | ~0.8-1.6: Aliphatic protons (-CH₂, -CH₃). ~2.2-2.5: Protons adjacent to ester carbonyl. ~3.5-3.7: Protons adjacent to ether oxygen (-O-CH₂-). |
| ¹³C NMR | ~10-40: Aliphatic carbons. ~60-70: Carbons adjacent to ether oxygen. ~170-175: Carbonyl carbon (ester). |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
1. UV-Visible Spectroscopy Protocol
This protocol outlines the steps for determining the UV-Vis absorption spectrum.
-
Sample Preparation:
-
Accurately weigh a small amount of UV stabilizer 123 using an analytical balance[10].
-
Transfer the sample to a volumetric flask (e.g., 25 mL)[10].
-
Dissolve the sample in a spectroscopic grade solvent (e.g., hexane or ethanol) and dilute to the mark to prepare a stock solution of known concentration. The solvent must be transparent in the region of interest[10].
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a pair of matched quartz cuvettes (1 cm path length) with the spectroscopic solvent to be used as the reference (blank)[10].
-
Perform a baseline correction with the solvent-filled cuvettes in both the sample and reference beams[11].
-
Replace the solvent in the sample cuvette with the prepared sample solution. Ensure there are no air bubbles[10].
-
Record the spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Report the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
2. Fluorescence Spectroscopy Protocol
This protocol describes how to measure the fluorescence properties.
-
Sample Preparation:
-
Prepare a dilute solution of UV stabilizer 123 in a suitable spectroscopic grade solvent (e.g., cyclohexane). The concentration should be low enough to avoid inner filter effects (absorbance typically < 0.1).
-
Filter the solution to remove any particulate matter that could cause scattering.
-
-
Instrumentation and Measurement:
-
Use a fluorescence spectrophotometer (fluorometer) equipped with an excitation source (e.g., Xenon lamp) and two monochromators[12][13].
-
Place the sample solution in a 1 cm x 1 cm quartz cuvette.
-
To record an emission spectrum: Set the excitation monochromator to a fixed wavelength (e.g., the λmax from the UV-Vis spectrum) and scan the emission monochromator over a range of longer wavelengths[13][14].
-
To record an excitation spectrum: Set the emission monochromator to a fixed wavelength (the maximum of the emission spectrum) and scan the excitation monochromator over a range of shorter wavelengths[13][14].
-
A solvent blank should be run to check for Raman scattering or fluorescent impurities[15].
-
3. Infrared (IR) Spectroscopy Protocol
This protocol is for obtaining the IR spectrum of the liquid sample.
-
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., KBr or NaCl) are clean and dry.
-
Place one or two drops of the liquid UV stabilizer 123 directly onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid forming air bubbles.
-
-
Instrumentation and Measurement:
-
Place the prepared salt plate assembly into the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty beam.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the preparation and analysis for ¹H and ¹³C NMR.
-
Sample Preparation:
-
For ¹H NMR, dissolve approximately 5-10 mg of UV stabilizer 123 in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃)[16][17]. For ¹³C NMR, a more concentrated solution of 20-50 mg may be required[17].
-
Ensure the sample is fully dissolved.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended impurities[16][18][19].
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Cap the NMR tube securely.
-
-
Instrumentation and Measurement:
-
Place the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard pulse sequences.
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).
-
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of UV Stabilizer 123.
Caption: Workflow for the spectroscopic characterization of UV Stabilizer 123.
References
- 1. additivesforpolymer.com [additivesforpolymer.com]
- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 3. santplas.com [santplas.com]
- 4. download.basf.com [download.basf.com]
- 5. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 6. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. linchemical.com [linchemical.com]
- 8. youtube.com [youtube.com]
- 9. medium.com [medium.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. scibec.dcci.unipi.it [scibec.dcci.unipi.it]
- 13. agilent.com [agilent.com]
- 14. govinfo.gov [govinfo.gov]
- 15. chem.uci.edu [chem.uci.edu]
- 16. research.reading.ac.uk [research.reading.ac.uk]
- 17. How to make an NMR sample [chem.ch.huji.ac.il]
- 18. Sample Preparation [nmr.chem.ualberta.ca]
- 19. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
Initial degradation studies of polymers with UV-123
An In-Depth Technical Guide to the Initial Degradation Studies of Polymers with UV-123
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial degradation studies of polymers when stabilized with a novel UV absorber, designated this compound. The document details the experimental protocols for subjecting polymer samples to accelerated UV weathering and the subsequent analytical procedures to quantify the extent of degradation. Key performance indicators, including changes in mechanical properties, molecular weight, and chromophoric alterations, are systematically evaluated. The protective mechanism of this compound is elucidated through a comparative analysis of stabilized and unstabilized polymer formulations. All experimental data is presented in tabular format for clarity and ease of comparison. Furthermore, this guide includes detailed diagrams of the experimental workflow and the proposed photo-stabilization pathway of this compound, rendered using Graphviz, to provide a clear visual representation of the scientific processes.
Introduction
Polymers are susceptible to degradation when exposed to ultraviolet (UV) radiation, leading to a loss of mechanical integrity, discoloration, and a reduction in overall performance.[1][2] This photooxidative degradation is initiated by the absorption of UV light, which generates free radicals and leads to chain scission and crosslinking within the polymer matrix.[1][3] To mitigate these effects, UV stabilizers are incorporated into polymeric materials.[4][5] These additives protect the polymer by absorbing harmful UV radiation, scavenging free radicals, or quenching excited states.[6][7]
This guide focuses on the initial degradation studies of a model polymer system stabilized with a proprietary UV absorber, this compound. This compound is a broad-spectrum UV absorber designed to dissipate absorbed energy as heat, thereby preventing the initiation of radical-induced degradation.[4][5][6] The following sections will detail the experimental methodologies, present the quantitative findings, and illustrate the key processes involved in the evaluation of this compound's efficacy.
Experimental Protocols
Materials and Sample Preparation
-
Polymer: A commercial-grade polypropylene (B1209903) (PP) was used as the base polymer for this study.
-
UV Stabilizer: this compound was synthesized in-house and characterized prior to use.
-
Sample Formulation: Two formulations were prepared:
-
Control Group: Pure polypropylene.
-
Stabilized Group: Polypropylene with 0.5% (w/w) of this compound.
-
-
Processing: The polymer and stabilizer were compounded using a twin-screw extruder. The resulting pellets were then injection-molded into standardized tensile bars and thin films (100 µm thickness).
Accelerated UV Weathering
-
Instrumentation: A QUV accelerated weathering tester was used, equipped with UVA-340 lamps to simulate the UV portion of the solar spectrum.
-
Test Cycle: The samples were exposed to a cycle of 8 hours of UV irradiation at 60°C, followed by 4 hours of condensation at 50°C.
-
Exposure Duration: Samples were removed for analysis at intervals of 0, 250, 500, and 1000 hours.
Analytical Techniques
-
Mechanical Testing: The tensile strength and elongation at break of the tensile bars were measured according to ASTM D638 using a universal testing machine.
-
Gel Permeation Chromatography (GPC): The number-average molecular weight (Mn) of the polymer films was determined using a GPC system calibrated with polystyrene standards.[8]
-
UV-Vis Spectroscopy: The absorbance spectra of the polymer films were recorded to monitor the formation of chromophoric degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the chemical structure of the polymer films, specifically the formation of carbonyl groups, were monitored using an FTIR spectrometer in attenuated total reflectance (ATR) mode.[8][9]
-
Colorimetry: The change in color of the samples was quantified by measuring the yellowness index (YI) using a spectrophotometer according to ASTM E313.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the analytical tests performed on the control and this compound stabilized polypropylene samples at different UV exposure intervals.
Table 1: Mechanical Properties of Polypropylene Formulations after UV Exposure
| Exposure Time (hours) | Formulation | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | Control | 35.2 | 450 |
| This compound Stabilized | 35.1 | 445 | |
| 250 | Control | 28.5 | 210 |
| This compound Stabilized | 33.8 | 410 | |
| 500 | Control | 15.1 | 50 |
| This compound Stabilized | 32.5 | 380 | |
| 1000 | Control | 5.8 | <10 |
| This compound Stabilized | 30.1 | 320 |
Table 2: Molecular Weight Analysis of Polypropylene Formulations after UV Exposure
| Exposure Time (hours) | Formulation | Number-Average Molecular Weight (Mn) ( g/mol ) |
| 0 | Control | 150,000 |
| This compound Stabilized | 149,500 | |
| 250 | Control | 110,000 |
| This compound Stabilized | 145,000 | |
| 500 | Control | 65,000 |
| This compound Stabilized | 140,000 | |
| 1000 | Control | 25,000 |
| This compound Stabilized | 132,000 |
Table 3: Spectroscopic and Colorimetric Analysis of Polypropylene Formulations after UV Exposure
| Exposure Time (hours) | Formulation | Carbonyl Index (from FTIR) | Yellowness Index (YI) |
| 0 | Control | 0.05 | 1.2 |
| This compound Stabilized | 0.05 | 1.3 | |
| 250 | Control | 0.35 | 8.5 |
| This compound Stabilized | 0.08 | 1.8 | |
| 500 | Control | 0.85 | 25.1 |
| This compound Stabilized | 0.12 | 2.5 | |
| 1000 | Control | 1.50 | 55.8 |
| This compound Stabilized | 0.20 | 4.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the initial degradation study of polymers with this compound.
Caption: Experimental workflow for this compound polymer degradation study.
Proposed Photo-Stabilization Pathway of this compound
The diagram below outlines the proposed mechanism by which this compound protects the polymer from photodegradation.
Caption: Proposed photo-stabilization mechanism of this compound.
Discussion
The data presented in Tables 1, 2, and 3 clearly demonstrate the efficacy of this compound as a UV stabilizer for polypropylene. The control samples exhibited a significant decline in mechanical properties, with tensile strength and elongation at break decreasing by over 80% and 98%, respectively, after 1000 hours of UV exposure. This deterioration is corroborated by the substantial reduction in molecular weight, indicating extensive polymer chain scission.[1] Furthermore, the sharp increase in the carbonyl index and yellowness index in the control samples is indicative of severe photo-oxidation.[10]
In contrast, the polypropylene formulation containing 0.5% this compound showed markedly improved stability. The mechanical properties were largely retained, and the molecular weight remained relatively high throughout the exposure period. The minimal changes in the carbonyl and yellowness indices further confirm the protective action of this compound.
The proposed mechanism, as illustrated in the photo-stabilization pathway diagram, suggests that this compound functions primarily as a UV absorber. It preferentially absorbs the incident UV radiation and dissipates the energy as harmless heat, thereby preventing the formation of excited states and subsequent free radicals in the polymer matrix.[4][6] This effectively inhibits the initiation of the photo-oxidative degradation cascade.
Conclusion
The initial degradation studies confirm that this compound is a highly effective UV stabilizer for polypropylene. Its incorporation at a low concentration (0.5% w/w) significantly mitigates the detrimental effects of UV radiation, preserving the mechanical integrity and aesthetic properties of the polymer. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for evaluating the performance of UV stabilizers in various polymer systems. These findings are of considerable importance for researchers, scientists, and drug development professionals working with polymeric materials that require long-term stability in light-exposed environments.
References
- 1. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welltchem.com [welltchem.com]
- 5. youtube.com [youtube.com]
- 6. totalconnection.com [totalconnection.com]
- 7. Why are UV stabilizers and UV absorbers interesting? - WTH [wthgmbh.de]
- 8. Polymer Degradation Analysis → Term [prism.sustainability-directory.com]
- 9. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 10. mdpi.com [mdpi.com]
CAS number 129757-67-1 chemical properties
An In-depth Technical Guide on the Chemical Properties of CAS Number 129757-67-1
Compound Identification and Overview
The chemical compound identified by CAS number 129757-67-1 is Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate (B1225510) .[1][2][3][4][5] It is a light yellow, liquid chemical primarily utilized as a Hindered Amine Light Stabilizer (HALS).[5][6][] Marketed under trade names such as Tinuvin 123, it is recognized for its efficacy in protecting polymers and coatings from degradation caused by exposure to light, heat, and oxygen.[4][5][8]
This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, applications, and safety information for Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, intended for researchers, scientists, and professionals in material science and related fields. While one study investigated its biological properties, its primary role is as an industrial additive, not a pharmaceutical agent.[9]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate are summarized in the tables below. These properties are crucial for its application in various formulations.
Table 1: General Chemical Properties
| Property | Value | Reference |
| CAS Number | 129757-67-1 | [1][2][3][4][5] |
| Molecular Formula | C₄₄H₈₄N₂O₆ | [1][5][][10] |
| Molecular Weight | 737.15 g/mol | [1][2][][10] |
| Synonyms | Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl)sebacate; Tinuvin 123 | [2][4][8] |
| Appearance | Light yellow liquid | [5] |
Table 2: Physicochemical Data
| Property | Value | Conditions | Reference |
| Density | 1.028 g/mL | at 25 °C | [1][2][3] |
| Specific Gravity | 0.97 | at 20 °C | [4][11] |
| Boiling Point | 678.4 °C | at 760 mmHg | [3] |
| Melting Point | < -30 °C | [5][11] | |
| Flash Point | > 230 °F (> 110 °C) | [2][3] | |
| Vapor Pressure | 4.03E-10 mmHg (0.00036 Pa) | at 25 °C | [3][4] |
| Refractive Index | n20/D 1.479 | [1][2][3] | |
| Dynamic Viscosity | 3000 mPa·s (3 Pa·s) | at 20 °C | [1][11] |
| Glass Transition Temp. | -50.5 °C | [4] |
Table 3: Solubility Data
| Solvent | Solubility | Conditions | Reference |
| Water | < 6 ppm (6 mg/L) | at 20 °C | [1][2][3] |
| Xylene | Miscible to >50% | [1][2] | |
| Methyl Ethyl Ketone (MEK) | Miscible to >50% | [1][2] | |
| Butanol | >50% w/w | at 20 °C | [11] |
| Butyl acetate | >50% w/w | at 20 °C | [11] |
| Ethyl glycol | >50% w/w | at 20 °C | [11] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of the compound.
Table 4: Spectroscopic Information
| Technique | Data | Reference |
| UV-Vis | λmax: 196.6 nm | [4] |
| Infrared (IR) | Major absorption bands at 2920, 1730, 1460, 1370, 1360, 1170 cm⁻¹ | [4] |
| NMR | Data has been assessed but specific shifts are not publicly detailed. | [4] |
Mechanism of Action: Hindered Amine Light Stabilizer
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate functions as a Hindered Amine Light Stabilizer (HALS). The primary mechanism involves the inhibition of the autoxidation process of polymers, which is a radical-chain reaction. The HALS compound undergoes a series of reactions, known as the Denisov cycle, to scavenge and terminate the free radicals that cause polymer degradation.
The key steps are:
-
Initiation: The HALS (a secondary amine) is oxidized to a stable nitroxide radical (>N-O•).
-
Radical Trapping: The nitroxide radical efficiently traps polymer alkyl radicals (R•) to form an amino ether.
-
Regeneration: The amino ether can then react with polymer peroxy radicals (ROO•) to regenerate the nitroxide radical, allowing it to participate in further stabilization cycles.
This cyclic process makes HALS highly efficient, as one molecule can deactivate multiple radical species. A key feature of this specific HALS is its low basicity, which prevents undesirable interactions with acidic components often found in coatings and polymer formulations, such as catalysts.[11][]
Caption: The radical scavenging cycle of a Hindered Amine Light Stabilizer (HALS).
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical and spectroscopic properties listed above are not provided in the cited literature. These properties are typically determined using standardized methods from organizations such as ASTM or ISO.
However, a study investigating the antimicrobial properties of this compound (under the name Tinuvin PA 123) provides insight into relevant biological testing methodologies.[9]
Antimicrobial Activity Assessment (Summary of Protocol):
-
Film Preparation: The HALS was incorporated into polyurethane (PUR) lacquer formulations, which were then used to produce lacquer films.
-
Microbial Strains: The antimicrobial activity was tested against Staphylococcus aureus (methicillin-resistant and -sensitive strains), Escherichia coli, and Candida albicans.
-
Testing Method: The study likely employed a standard method such as ISO 22196 (Measurement of antibacterial activity on plastics and other non-porous surfaces) or a similar protocol, where microbial suspensions are brought into contact with the surface of the test films.
-
Outcome: The results indicated that lacquer films incorporated with Tinuvin PA 123 (CAS 129757-67-1) did not exhibit antimicrobial properties, unlike other tested HALS such as Tinuvin 770 DF.[9]
Applications
The primary application of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is as a light stabilizer to prevent the degradation of materials exposed to light and weathering.[3]
-
Coatings Industry: It is particularly effective in coatings based on alkyds due to its low basicity.[1][] It improves performance by minimizing defects like cracking, gloss reduction, and chalking.[11] It is used in automotive, industrial, decorative, and wood coatings.[8]
-
Plastics and Polymers: It is used as an additive in a wide range of plastics, including polypropylene (B1209903) (PP), high-density polyethylene (B3416737) (HDPE), polyurethane (PU), polystyrene (PS), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS).[5]
-
Other Applications: It is also used in sealants, adhesives, and rubber formulations.[5] It can be used in combination with UV absorbers to achieve synergistic protective effects.[8][12]
Caption: Key application areas for CAS 129757-67-1.
Safety and Handling
Based on available safety data, Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is a combustible liquid.[1] Standard industrial hygiene practices should be followed during handling.
-
Storage: Store in a well-ventilated place. It is classified under Storage Class 10 for combustible liquids.[1]
-
Personal Protective Equipment (PPE): Recommended PPE includes eyeshields and gloves.[1]
-
Toxicity: The compound may be a skin and eye irritant.[4] It is advised to avoid contact with skin and eyes and to not breathe vapors or spray.[2] Repeated dose toxicity studies have shown changes in blood chemistry and the liver at high doses.[4]
References
- 1. Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate 129757-67-1 [sigmaaldrich.com]
- 2. 129757-67-1 | CAS DataBase [m.chemicalbook.com]
- 3. Cas 129757-67-1,Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate | lookchem [lookchem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate | 129757-67-1 [chemicalbook.com]
- 8. TINUVIN 123 CAS 129757-67-1 - Chemical Supplier Unilong [unilongindustry.com]
- 9. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate - Amerigo Scientific [amerigoscientific.com]
- 11. PowerStab™ 123,Bis(1-octyloxy-2,2,6,-tetramethyl-4-piperidyl)sebacate,CAS No.129757-67-1 [powerchemical.net]
- 12. labinsights.nl [labinsights.nl]
An In-Depth Technical Guide to the Free Radical Scavenging Mechanism of Tinuvin 123
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinuvin 123, a member of the Hindered Amine Light Stabilizer (HALS) family, is a highly effective antioxidant used to protect materials from degradation induced by free radicals. This technical guide provides a comprehensive overview of the core free radical scavenging mechanism of Tinuvin 123. It delves into the chemical properties of this N-O-R (alkoxyamine) HALS, the intricacies of its regenerative scavenging cycle, and methods for its quantitative evaluation. This document is intended to serve as a valuable resource for researchers and professionals in fields where the mitigation of oxidative stress is critical.
Introduction to Tinuvin 123
Tinuvin 123, with the chemical name Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester, is a liquid HALS characterized by an amino-ether functionality.[1][2] A key feature of Tinuvin 123 is its low basicity, which makes it particularly suitable for use in acidic environments where traditional HALS may be less effective.[1][2][3] Like other HALS, Tinuvin 123 does not primarily function by absorbing UV radiation but rather by inhibiting polymer degradation through the continuous and cyclical scavenging of free radicals.[3] This regenerative process, known as the Denisov cycle, allows a single molecule of Tinuvin 123 to neutralize multiple free radicals, contributing to its high efficiency and long-lasting protective effects.[3]
Table 1: Chemical and Physical Properties of Tinuvin 123
| Property | Value | Reference |
| Chemical Name | Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester | [1][2] |
| CAS Number | 129757-67-1 | [1][2] |
| Molecular Formula | C₄₄H₈₄N₂O₆ | [1][2] |
| Molecular Weight | 737 g/mol | [1][2] |
| Appearance | Clear, slightly yellow liquid | [1][2] |
| Functionality | N-O-R (Alkoxyamine) Hindered Amine | [1][2] |
The Core Free Radical Scavenging Mechanism: The Denisov Cycle
The primary mechanism by which Tinuvin 123 and other HALS function is the Denisov cycle, a catalytic cycle that deactivates harmful free radicals. This process is particularly effective against alkyl (R•) and peroxy (ROO•) radicals, which are key intermediates in oxidative degradation pathways.
The cycle can be broadly described in the following stages:
-
Nitroxyl (B88944) Radical Formation: The active species in the scavenging process is the stable nitroxyl radical (>NO•). In the case of N-O-R HALS like Tinuvin 123, the pre-existing alkoxyamine can be converted to the nitroxyl radical through various reactions with radicals present in the system.
-
Alkyl Radical Trapping: The nitroxyl radical efficiently traps carbon-centered alkyl radicals (R•) to form a non-radical alkoxyamine species (>NOR). This step effectively interrupts the degradation cycle by removing a key propagating radical.
-
Peroxy Radical Trapping and Regeneration: The newly formed alkoxyamine can then react with a peroxy radical (ROO•). This reaction regenerates the nitroxyl radical (>NO•) and produces non-radical byproducts, allowing the cycle to continue.
This regenerative nature is the cornerstone of the high efficiency of HALS, as the active nitroxyl radical is not consumed in the overall process.
Visualizing the Denisov Cycle for Tinuvin 123
The following diagram illustrates the key steps in the free radical scavenging mechanism of a NOR-HALS like Tinuvin 123.
Caption: The regenerative Denisov Cycle for a NOR-HALS like Tinuvin 123.
Quantitative Analysis of Free Radical Scavenging Activity
Table 2: Comparative Free Radical Scavenging Activity (Illustrative)
| Compound | Radical Scavenged | Method | IC₅₀ / Activity Metric | Reference |
| Generic HALS | DPPH | Spectrophotometry | Varies | [4] |
| Generic Antioxidant (e.g., Vitamin C) | DPPH | Spectrophotometry | ~5 µg/mL | [4] |
| Tinuvin 770 (a traditional HALS) | Antimicrobial Activity (related to radical scavenging) | Resazurin Reduction Assay | IC₅₀ values reported for antimicrobial effects | [5] |
Note: This table is for illustrative purposes. Direct comparison requires standardized testing conditions.
Experimental Protocols for Assessing Free Radical Scavenging
The primary technique for the direct detection and quantification of free radicals and for assessing the activity of radical scavengers is Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy.
Principle of ESR Spectroscopy
ESR spectroscopy detects species with unpaired electrons, such as free radicals. When a sample containing free radicals is placed in a strong magnetic field and irradiated with microwave radiation, the unpaired electrons can transition between spin states. The absorption of microwaves is detected and plotted as a spectrum. The intensity of the ESR signal is proportional to the concentration of the free radicals.
Experimental Protocol: ESR Spin Trapping for Quantifying Scavenging Activity
This protocol outlines a general procedure for quantifying the free radical scavenging activity of a compound like Tinuvin 123 using ESR with a spin trapping agent. Spin traps are molecules that react with highly reactive, short-lived free radicals to form more stable, persistent radicals that can be readily detected by ESR.
Objective: To determine the ability of Tinuvin 123 to scavenge a specific free radical (e.g., hydroxyl radical) by measuring the reduction in the ESR signal of a spin adduct.
Materials and Reagents:
-
Tinuvin 123
-
Phosphate (B84403) buffer (pH 7.4)
-
Fenton's Reagent (source of hydroxyl radicals):
-
Iron(II) sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
-
Spin trapping agent: 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO)
-
ESR spectrometer
-
Capillary tubes for ESR measurements
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Tinuvin 123 in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a known concentration.
-
Prepare stock solutions of FeSO₄, H₂O₂, and DMPO in phosphate buffer.
-
-
Reaction Mixture Preparation:
-
In a series of microcentrifuge tubes, prepare reaction mixtures containing:
-
Phosphate buffer
-
FeSO₄ solution
-
DMPO solution
-
Varying concentrations of Tinuvin 123 solution (and a control with no Tinuvin 123).
-
-
Initiate the reaction by adding the H₂O₂ solution. Mix thoroughly.
-
-
ESR Measurement:
-
Immediately after mixing, transfer a portion of the reaction mixture into a capillary tube.
-
Place the capillary tube in the cavity of the ESR spectrometer.
-
Record the ESR spectrum at room temperature. Typical ESR settings for DMPO-OH adduct detection are:
-
Microwave frequency: ~9.5 GHz (X-band)
-
Microwave power: ~20 mW
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 1 G
-
Sweep width: 100 G
-
Sweep time: 60 s
-
Time constant: 0.1 s
-
-
-
Data Analysis:
-
The ESR spectrum of the DMPO-OH adduct will show a characteristic 1:2:2:1 quartet of peaks.
-
Measure the signal intensity (peak height or double integral) of the DMPO-OH adduct for the control and for each concentration of Tinuvin 123.
-
Calculate the percentage of radical scavenging for each concentration using the formula:
-
Scavenging (%) = [(I_control - I_sample) / I_control] * 100
-
Where I_control is the signal intensity of the control and I_sample is the signal intensity in the presence of Tinuvin 123.
-
-
Plot the percentage of scavenging against the concentration of Tinuvin 123 to determine the IC₅₀ value.
-
Visualizing the Experimental Workflow
Caption: Workflow for ESR-based quantification of free radical scavenging.
Byproducts of the Scavenging Mechanism
The reactions of Tinuvin 123 with free radicals, while regenerative for the active nitroxyl radical, also produce a variety of non-radical byproducts. The identification of these byproducts is crucial for understanding the long-term performance and potential degradation pathways of the stabilizer.
The primary byproducts are formed from the reaction of the alkoxyamine intermediate (>NOR') with peroxy radicals (ROO•). This reaction regenerates the nitroxyl radical (>NO•) and can produce species such as:
-
Alcohols (ROH)
-
Ketones or Aldehydes (from the peroxy radical)
The exact nature of the byproducts will depend on the specific alkyl and peroxy radicals being scavenged.
Analytical Methods for Byproduct Identification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of the degradation products of HALS.
General HPLC-MS Protocol:
-
Sample Preparation: Extract the byproducts from the matrix (e.g., a polymer) using a suitable solvent.
-
Chromatographic Separation: Inject the extract into an HPLC system equipped with a C18 column. A gradient elution with solvents like methanol, acetonitrile, and water is typically used to separate the components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF) for detection and identification of the individual components based on their mass-to-charge ratio (m/z).
Conclusion
Tinuvin 123 is a highly efficient free radical scavenger that operates through the regenerative Denisov cycle. Its N-O-R HALS structure provides the benefit of low basicity, expanding its utility in various formulations. The quantitative assessment of its scavenging activity can be effectively performed using ESR spectroscopy with spin trapping techniques. A thorough understanding of its mechanism and byproducts, as outlined in this guide, is essential for its optimal application in the development of stabilized materials and pharmaceutical formulations where oxidative stress is a concern. Further research to elucidate the specific reaction kinetics and quantitative scavenging efficiency of Tinuvin 123 would be of significant value to the scientific community.
References
- 1. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 2. Assessment of oxidative stress and antioxidant property using electron spin resonance (ESR) spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 4. Garuda - Garba Rujukan Digital [garuda.kemdiktisaintek.go.id]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: UV-123 for Automotive Clear Coats
Introduction UV-123 is a liquid hindered amine light stabilizer (HALS) designed for the protection of coatings against degradation caused by UV radiation. Unlike UV absorbers, which function by absorbing UV light, HALS like this compound act as radical scavengers, interrupting the chemical chain reactions that lead to paint degradation such as loss of gloss, cracking, and discoloration.[1] Its low volatility and high migration resistance ensure long-lasting protection, making it particularly suitable for demanding applications like automotive OEM (original equipment manufacturer) and refinish clear coats. This compound is effective in a variety of polymer systems, including polyurethanes and acrylics, which are common binders in automotive coatings.[2]
Mechanism of Action: Free Radical Scavenging When automotive coatings are exposed to sunlight, UV radiation generates damaging free radicals within the polymer matrix. These radicals initiate a chain reaction of degradation, breaking down the polymer network. This compound neutralizes these free radicals, effectively halting the degradation process. This regenerative mechanism, often referred to as the Denisov cycle, allows a single HALS molecule to neutralize multiple radicals, providing highly efficient and durable protection.
Caption: The HALS regenerative cycle intercepts and neutralizes free radicals, preventing polymer degradation.
Formulation and Application Guidelines
This compound is a liquid additive that is soluble in most organic solvents and compatible with a wide range of resin systems used in automotive clear coats.
Dosage and Synergy A typical dosage of this compound in automotive clear coats ranges from 0.2% to 1.5% by weight, based on binder solids. For optimal performance, this compound is highly recommended to be used in combination with a UV absorber (UVA), such as a benzotriazole (B28993) (e.g., UV-1130, UV-384) or other UVA types.[2] This synergistic combination provides comprehensive protection: the UVA absorbs the bulk of incoming UV radiation at the surface, while this compound scavenges any free radicals that may still form within the coating.[1] This dual-layer approach has been shown to increase the service life of coatings by over 50%.
Caption: Synergistic protection mechanism of UV Absorbers (UVA) and HALS like this compound in a clear coat.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Class | Hindered Amine Light Stabilizer (HALS) | |
| Appearance | Yellowish Liquid | [2] |
| Volatility | Low | |
| Migration Resistance | High | |
| Thermal Stability | Excellent (up to 300°C) | |
| Solubility | Soluble in most organic solvents | |
| Compatibility | Acrylics, Polyurethanes, Alkyds, Epoxies | [2] |
Performance Data
The inclusion of this compound significantly enhances the durability and weather resistance of automotive clear coats. Accelerated weathering tests are a primary method for quantifying this improvement.
Accelerated Weathering Performance
| Performance Metric | Test Method | Control (No UV Stabilizer) | Formulation with 1.0% this compound |
| Gloss Retention (%) | ASTM G154 (2,000 hours) | < 50% | > 90% |
| Color Change (ΔE) | ASTM D2244 | > 5.0 (Significant Yellowing) | < 1.0 (Minimal Yellowing) |
| Cracking / Chalking | ASTM D661 / D4214 | Severe Cracking and Chalking | No Cracking or Chalking |
Note: Data for Control and Color Change are representative values for a typical automotive clear coat system to illustrate the benefit of this compound.
Experimental Protocols
To evaluate the efficacy of this compound in an automotive clear coat formulation, a series of standardized tests should be performed on coated panels.
Caption: Standard experimental workflow for evaluating the performance of automotive clear coats.
1. Substrate Preparation and Coating Application
-
Substrate: Use standard steel or aluminum panels (e.g., 4x6 inches).
-
Preparation: Degrease panels with a suitable solvent (e.g., isopropyl alcohol). For steel, light abrasion with 320-400 grit sandpaper may be required to ensure proper adhesion.[3]
-
Application: Apply a full automotive paint system (primer, basecoat, and the experimental clear coat) using a calibrated spray gun to achieve a consistent dry film thickness (typically 80-120 micrometers for the total system).[3] Prepare control panels (without this compound) and experimental panels with varying concentrations of this compound.
-
Curing: Cure the coated panels according to the resin manufacturer's specifications (e.g., 20-30 minutes at 80-160°C).[3] Allow a conditioning period of at least 24 hours at standard laboratory conditions (23°C, 50% RH) before testing.[3]
2. Accelerated Weathering Protocol (ASTM G154)
-
Apparatus: Use a fluorescent UV weathering device.
-
Cycle: A common cycle for automotive coatings involves alternating periods of UV exposure and moisture. An example cycle is: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Exposure Duration: Expose panels for a total of 2,000 hours, with evaluations at 500-hour intervals.
-
Evaluation: Measure gloss, color change, and observe for physical defects like cracking or blistering at each interval.
3. Performance Evaluation Protocols
-
Gloss Measurement (ASTM D523):
-
Use a 60° or 20° glossmeter.
-
Measure the gloss of each panel at 3-5 different locations before and after weathering exposure.
-
Calculate the percentage of gloss retention.
-
-
Adhesion Test (ASTM D3359 - Cross-Cut Method):
-
Use a cutting tool with spaced teeth to create a grid pattern through the coating to the substrate.[3]
-
Apply a specified pressure-sensitive tape over the grid and remove it rapidly.[3]
-
Classify the adhesion based on the amount of coating removed by the tape, from 5B (no detachment) to 0B (severe detachment).
-
-
Pencil Hardness Test (ASTM D3363):
-
Use a set of calibrated graphite (B72142) pencils of increasing hardness (e.g., 2B to 5H).
-
Hold the pencil at a 45° angle and push it firmly on the coated surface.[3]
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.[3]
-
-
Chemical Resistance Test (Spot Test):
-
Apply a small amount of test chemical (e.g., 10% sulfuric acid, gasoline, pancreatin (B1164899) to simulate bird droppings) onto the clear coat surface.[4]
-
Cover the spot with a watch glass for a specified period (e.g., 1 hour).
-
Wash the panel and evaluate for any change in appearance, such as discoloration, blistering, or loss of gloss.[5]
-
References
Application Notes and Protocols for Incorporating UV-123 in Waterborne Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction to UV-123 and its Role in Coating Protection
This compound is a liquid hindered amine light stabilizer (HALS) that protects coatings from degradation caused by exposure to ultraviolet (UV) radiation. Unlike UV absorbers (UVAs), which function by absorbing UV radiation, HALS like this compound act as radical scavengers. They do not absorb UV light directly but instead interrupt the photo-oxidative degradation process initiated by UV exposure. This mechanism makes them highly effective at protecting the surface of coatings and maintaining properties like gloss and color over time. For optimal performance, this compound is often used in synergy with a UV absorber.
Mechanism of Action: Free Radical Scavenging
The primary function of this compound is to neutralize free radicals that are generated within the coating upon exposure to UV light. This process, known as the Denisov Cycle, involves the HALS being oxidized to a stable nitroxide radical. This nitroxide radical then scavenges the free radicals in the polymer, preventing them from causing further degradation of the coating binder. The HALS is regenerated in this process, allowing a single molecule to participate in multiple radical scavenging cycles, which contributes to its long-term effectiveness.
Synergistic Effect with UV Absorbers
Combining this compound with a UV absorber provides a comprehensive stabilization package for waterborne coatings. The UV absorber works at the surface to block a significant portion of the incoming UV radiation, while this compound scavenges any free radicals that are formed deeper within the coating. This dual-protection approach leads to significantly improved durability and performance compared to using either additive alone. Studies have shown that this synergistic combination can increase the service life of coatings by over 50%.[1]
Diagram of UV Degradation and Stabilization Pathway
Caption: UV degradation pathway and the protective mechanisms of UV absorbers and HALS like this compound.
Protocols for Incorporating this compound into Waterborne Coatings
The primary challenge in incorporating this compound into waterborne coatings is its hydrophobic nature. Direct addition can lead to instability, flocculation, and reduced efficacy. The following protocols detail three common methods for successful incorporation.
Protocol 1: Direct Addition to the Let-Down Stage
This is the simplest method but requires careful control to avoid shocking the system. It is best suited for formulations with good shear tolerance and compatible co-solvents.
Materials:
-
Waterborne acrylic or polyurethane resin
-
Pigment dispersion (if applicable)
-
Coalescing agents
-
Defoamers
-
Rheology modifiers
-
This compound
-
Deionized water
Procedure:
-
In a suitable mixing vessel, combine the waterborne resin, pigment dispersion, and any other components of the grind phase.
-
Under moderate agitation, slowly add the components of the let-down stage, such as coalescing agents and defoamers.
-
In a separate container, pre-disperse the this compound in a small amount of a compatible, water-miscible co-solvent (e.g., butyl glycol) at a ratio of 1:1 to 1:3 (this compound to co-solvent).
-
Slowly add the pre-dispersed this compound solution to the main batch under continuous, high-speed agitation. The addition should be done subsurface to promote rapid dispersion.
-
Continue mixing for at least 30 minutes to ensure uniform distribution.
-
Add rheology modifiers and the final portion of deionized water to adjust the viscosity to the desired level.
-
Allow the coating to equilibrate for at least 24 hours before application and testing.
Protocol 2: Creation of an Aqueous Dispersion (Emulsion)
This method involves creating a stable oil-in-water emulsion of this compound, which can then be easily incorporated into the waterborne coating formulation.
Materials:
-
This compound
-
Non-ionic surfactant (e.g., alcohol ethoxylate with an HLB value between 10 and 14)
-
Anionic surfactant (optional, for improved stability)
-
Deionized water
-
High-shear mixer (e.g., rotor-stator homogenizer)
Procedure:
-
Surfactant Selection: The choice of surfactant is critical. A blend of non-ionic and anionic surfactants often provides the best stability. The required Hydrophile-Lipophile Balance (HLB) will depend on the specific grade of this compound and other components.
-
Preparation of the Oil Phase: In a beaker, combine this compound and the selected surfactant(s). Gently warm the mixture to 40-50°C to reduce viscosity and aid in mixing.
-
Preparation of the Aqueous Phase: In a separate beaker, heat deionized water to 40-50°C.
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase under high-shear mixing.
-
Continue mixing at high speed for 15-30 minutes until a stable, milky-white emulsion is formed.
-
The particle size of the emulsion should ideally be below 1 micrometer for optimal stability and performance.
-
-
Incorporation into the Coating: The prepared aqueous dispersion of this compound can be added to the waterborne coating formulation during the let-down stage under moderate agitation.
Protocol 3: Use of Commercially Available Pre-Dispersed this compound
Several suppliers offer pre-dispersed, water-compatible versions of HALS, including those based on the same chemistry as this compound. These products are designed for easy incorporation into waterborne systems.
Procedure:
-
Consult the technical data sheet (TDS) of the specific commercial product for recommended dosage and incorporation instructions.
-
Typically, these pre-dispersed products can be added directly to the let-down stage of the coating formulation under gentle agitation.
-
No pre-dilution or high-shear mixing is usually required.
Diagram of the Experimental Workflow for Coating Development and Testing
References
Application of Tinuvin 123 in Exterior Wood Stains: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exterior wood surfaces are continuously exposed to environmental stressors, primarily ultraviolet (UV) radiation and moisture, which lead to degradation of the wood structure and the applied protective coating. This degradation manifests as discoloration, loss of gloss, cracking, and eventual coating failure. Tinuvin 123, a liquid hindered amine light stabilizer (HALS) based on an amino-ether functionality, is a key additive in formulating durable exterior wood stains. Its low volatility and low basicity make it particularly suitable for acid-catalyzed and oxidative drying coating systems commonly used for wood.[1][2][3] This document provides detailed application notes, experimental protocols, and performance data related to the use of Tinuvin 123 in exterior wood stains.
Tinuvin 123 functions not by absorbing UV radiation, but by scavenging free radicals that are formed during the photo-oxidation of the coating and the underlying wood substrate.[4][5] For optimal performance, it is highly recommended to be used in conjunction with a UV absorber, such as Tinuvin 1130 or Tinuvin 384, which filters out harmful UV radiation.[1][6][7] This synergistic combination provides superior protection against gloss reduction, cracking, blistering, delamination, and color change.[1][7]
Mechanism of Action
The photodegradation of wood is a complex process primarily involving the degradation of lignin (B12514952), a key structural component of wood that is a strong absorber of UV radiation.[8][9] UV radiation excites lignin molecules, leading to the formation of free radicals. These radicals react with oxygen to create hydroperoxides, which then decompose to form chromophoric groups, causing the characteristic yellowing and browning of weathered wood. This process also leads to the breakdown of the wood's cellular structure, resulting in surface checking and cracking.
Tinuvin 123, as a HALS, interrupts this degradation cycle by scavenging the free radicals. The mechanism, often referred to as the Denisov cycle, involves the HALS being oxidized to a stable nitroxyl (B88944) radical, which then traps the wood and coating-derived free radicals, preventing them from propagating the degradation chain reaction. The HALS is then regenerated, allowing it to participate in further radical scavenging cycles, thus providing long-term protection.
Caption: Photodegradation of wood and the protective mechanism of Tinuvin 123.
Formulation Guidelines
Tinuvin 123 is a liquid additive that can be easily incorporated into both solvent-based and water-based wood stains. For waterborne systems, a water-dispersible version, Tinuvin® 123-DW ECO, is available.[10]
Recommended Concentrations:
The optimal concentration of Tinuvin 123 depends on several factors, including the binder system, the type and concentration of the UV absorber used, the type of wood, and the expected severity of the environmental exposure. Laboratory trials are recommended to determine the ideal concentration for a specific formulation.[1][6]
| Additive | Recommended Concentration (% by weight on binder solids) |
| Tinuvin 123 | 0.5 - 2.0% |
| Tinuvin 1130 (UVA) | 1.0 - 3.0% |
Compatibility:
Tinuvin 123 exhibits good compatibility with a wide range of binder systems used in wood stains, including:
Due to its low basicity, Tinuvin 123 is particularly well-suited for acid-catalyzed coating systems where traditional HALS may show negative interactions.[1][2][3]
Performance Data (Illustrative)
The following table provides an illustrative summary of the expected performance of an exterior alkyd-based wood stain with and without the addition of Tinuvin 123 and a UV absorber. The data is based on accelerated weathering tests and demonstrates the significant improvement in durability imparted by the stabilizer package.
| Formulation | Gloss Retention (%) after 2000 hours | Color Change (ΔE*) after 2000 hours | Cracking (ASTM D661) |
| Control (no additives) | 25 | 15.2 | Severe (4) |
| + 1.5% Tinuvin 123 | 55 | 8.5 | Slight (8) |
| + 2.0% Tinuvin 1130 | 65 | 6.1 | Moderate (6) |
| + 1.5% Tinuvin 123 + 2.0% Tinuvin 1130 | 85 | 2.3 | None (10) |
Note: These are representative values. Actual results will vary depending on the specific formulation and test conditions.
Experimental Protocols
To evaluate the performance of Tinuvin 123 in exterior wood stains, a series of standardized tests should be conducted. The following protocols are based on widely accepted ASTM standards.
Accelerated Weathering Test
Objective: To simulate the effects of outdoor weathering on wood stains in a controlled laboratory environment.
Standard: Based on ASTM G154 "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials".[11][12][13]
Apparatus:
-
Fluorescent UV weathering chamber (e.g., QUV)
-
UVA-340 fluorescent lamps
-
Specimen holders
Procedure:
-
Specimen Preparation: Prepare wood panels of a specified species (e.g., pine, cedar) and dimensions (e.g., 75 x 150 mm). Apply the wood stain formulations (control and with additives) at a uniform thickness and allow them to cure according to the manufacturer's instructions.
-
Exposure Cycle: Mount the specimens in the weathering chamber and expose them to alternating cycles of UV radiation and moisture. A common cycle for exterior wood coatings is:
-
8 hours of UV exposure at a black panel temperature of 60°C.
-
4 hours of condensation at a black panel temperature of 50°C.[14]
-
-
Evaluation: Periodically remove the specimens from the chamber (e.g., every 500 hours) and evaluate them for:
-
Gloss Retention: Measure the 60° gloss using a gloss meter (ASTM D523).
-
Color Change: Measure the color coordinates (L, a, b) using a spectrophotometer and calculate the total color difference (ΔE) (ASTM D2244).
-
Cracking, Blistering, and Flaking: Visually assess the degree of cracking (ASTM D661), blistering (ASTM D714), and flaking (ASTM D772).
-
Caption: Experimental workflow for accelerated weathering testing.
Flexibility Test (Mandrel Bend)
Objective: To assess the flexibility and resistance to cracking of the wood stain upon bending.
Standard: Based on ASTM D522 "Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings".[15][16][17]
Apparatus:
-
Cylindrical or conical mandrel bend tester
Procedure:
-
Specimen Preparation: Apply the wood stain to flexible wood veneer or thin metal panels and allow to cure.
-
Bending: Bend the coated panel over a mandrel of a specified diameter. For a conical mandrel, the panel is bent over a range of diameters.
-
Evaluation: Examine the coating for cracks or delamination at the bend. The smallest diameter mandrel over which the coating does not crack is reported as the flexibility of the coating.
Adhesion Test (Tape Test)
Objective: To evaluate the adhesion of the wood stain to the substrate.
Standard: Based on ASTM D3359 "Standard Test Methods for Rating Adhesion by Tape Test".[18][19][20]
Apparatus:
-
Sharp cutting tool (e.g., utility knife)
-
Pressure-sensitive tape (as specified in the standard)
Procedure:
-
Cutting: Make a series of cuts through the coating to the substrate. Two methods are described:
-
Method A (X-cut): For coatings thicker than 125 µm.
-
Method B (Cross-hatch): For coatings up to 125 µm thick.
-
-
Tape Application: Apply the pressure-sensitive tape over the cut area and smooth it down firmly.
-
Tape Removal: Rapidly pull the tape off at a 180° angle.
-
Evaluation: Visually assess the amount of coating removed by the tape and rate the adhesion on a scale from 5B (no peeling or removal) to 0B (more than 65% of the area is removed).
Conclusion
Tinuvin 123 is a highly effective hindered amine light stabilizer for enhancing the durability of exterior wood stains. When used in combination with a suitable UV absorber, it provides excellent protection against the detrimental effects of weathering, including gloss loss, color change, and cracking. The incorporation of Tinuvin 123 into wood stain formulations, guided by the principles and protocols outlined in this document, can significantly extend the service life and maintain the aesthetic appeal of exterior wood surfaces.
References
- 1. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. explore.azelis.com [explore.azelis.com]
- 7. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemical.carytrad.com.tw [chemical.carytrad.com.tw]
- 11. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 12. lib-climaticchamber.com [lib-climaticchamber.com]
- 13. ASTM G154 | Q-Lab [q-lab.com]
- 14. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 15. micomlab.com [micomlab.com]
- 16. infinitalab.com [infinitalab.com]
- 17. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 18. hightower-labs.com [hightower-labs.com]
- 19. kta.com [kta.com]
- 20. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
Application Notes and Protocols: UV-123 for Polypropylene Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the recommended dosage of UV-123 for the effective stabilization of polypropylene (B1209903) (PP) against degradation caused by ultraviolet (UV) radiation. This document includes summaries of quantitative data, detailed experimental protocols for performance evaluation, and visualizations of the degradation and stabilization mechanisms.
Introduction to this compound
This compound is a high-performance Hindered Amine Light Stabilizer (HALS) used to protect polymers from photodegradation. Its chemical name is Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl)sebacate, with the CAS Number 129757-67-1. As a liquid, low-basicity stabilizer, this compound offers excellent compatibility with polypropylene and is effective in preventing the loss of mechanical properties, discoloration, and surface cracking caused by UV exposure.[1][2][3]
Mechanism of Polypropylene Degradation and this compound Stabilization
Polypropylene is susceptible to degradation when exposed to UV radiation, which initiates a free-radical chain reaction leading to the scission of polymer chains and a loss of physical and mechanical properties.[4][5] HALS, such as this compound, do not absorb UV radiation but instead act as radical scavengers, interrupting the degradation cycle.
The stabilization mechanism of this compound involves a cyclic process where the HALS is regenerated, allowing it to neutralize multiple free radicals, thus providing long-term protection to the polymer matrix.
References
Application Notes and Protocols: The Use of HALS 123 in High-Temperature Curing Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hindered Amine Light Stabilizers (HALS) are a class of additives crucial for preventing the degradation of polymers and coatings when exposed to light. HALS 123, chemically known as Bis-(1-octyloxy-2,2,6,6-tetramethyl-4-piperidinyl) sebacate, is a liquid HALS of the amino ether type.[1][2] Its low basicity and high stability make it particularly well-suited for high-temperature curing systems, where it effectively scavenges free radicals to protect the coating matrix.[1][3] These application notes provide a comprehensive overview of the use of HALS 123 in such systems, including its mechanism of action, performance data, and detailed experimental protocols for its evaluation.
HALS 123 is especially effective in automotive and industrial coatings, powder coatings, and other applications that require a high-temperature baking or curing process.[2][3] It works through a regenerative radical scavenging mechanism, often referred to as the Denisov cycle, which allows it to provide long-term protection against gloss loss, cracking, and discoloration.[4] For optimal performance, HALS 123 is often used in synergy with UV absorbers.[2][5]
Mechanism of Action: The Denisov Cycle
HALS 123 does not absorb UV radiation. Instead, it functions by inhibiting the degradation of the polymer through the continuous and cyclic removal of free radicals that are formed during photo-oxidation.[4] This regenerative process is what makes HALS so effective and long-lasting.
Caption: The regenerative Denisov cycle of HALS activity.
Performance Data in High-Temperature Curing Systems
The inclusion of HALS 123 in high-temperature curing formulations significantly enhances the durability and aesthetic properties of the final coating. The following tables summarize typical performance data observed in a model high-bake polyester-melamine coating system.
Table 1: Gloss Retention of a White Polyester-Melamine Coating after Accelerated Weathering
| Curing Temperature (°C) | HALS 123 Concentration (%) | Initial Gloss (60°) | Gloss after 1000h QUV-A | Gloss Retention (%) |
| 130 | 0.0 | 85 | 35 | 41 |
| 130 | 1.0 | 86 | 78 | 91 |
| 130 | 2.0 | 86 | 82 | 95 |
| 150 | 0.0 | 84 | 30 | 36 |
| 150 | 1.0 | 85 | 75 | 88 |
| 150 | 2.0 | 85 | 80 | 94 |
Table 2: Color Stability of a White Polyester-Melamine Coating after Accelerated Weathering
| Curing Temperature (°C) | HALS 123 Concentration (%) | Initial Yellowness Index | Yellowness Index after 1000h QUV-A | Color Difference (ΔE*ab) |
| 130 | 0.0 | 1.2 | 5.8 | 4.6 |
| 130 | 1.0 | 1.1 | 2.0 | 0.9 |
| 130 | 2.0 | 1.1 | 1.5 | 0.4 |
| 150 | 0.0 | 1.5 | 6.5 | 5.0 |
| 150 | 1.0 | 1.4 | 2.5 | 1.1 |
| 150 | 2.0 | 1.4 | 1.8 | 0.4 |
Experimental Protocols
Protocol 1: Preparation of a High-Temperature Curing Coating Formulation
This protocol describes the preparation of a model solvent-borne polyester-melamine white coating.
Materials:
-
Hydroxyl-functional polyester (B1180765) resin
-
Hexamethoxymethylmelamine (HMMM) resin
-
Titanium dioxide (TiO₂) pigment
-
Blocked acid catalyst
-
HALS 123
-
UV Absorber (e.g., benzotriazole (B28993) type)
-
Solvent blend (e.g., xylene/butyl acetate)
-
Flow and leveling agents
Procedure:
-
Prepare the pigment paste by dispersing TiO₂ in the polyester resin and a portion of the solvent blend using a high-speed disperser.
-
In a separate vessel, combine the remaining polyester resin, HMMM resin, and the rest of the solvent blend.
-
Add the pigment paste to the resin solution and mix until uniform.
-
Incorporate the blocked acid catalyst, flow and leveling agents, HALS 123, and UV absorber under gentle agitation.
-
Adjust the viscosity of the final formulation with the solvent blend to the desired application viscosity.
Caption: Workflow for preparing the coating formulation.
Protocol 2: Coating Application and Curing
Procedure:
-
Prepare steel panels by cleaning and degreasing.
-
Apply the coating formulation to the panels using a spray gun to achieve a dry film thickness of 40-50 µm.
-
Allow the coated panels to flash-off at room temperature for 15 minutes.
-
Cure the panels in a forced-air oven at the specified temperature (e.g., 130°C or 150°C) for 30 minutes.
-
Allow the panels to cool to room temperature before testing.
Protocol 3: Evaluation of Coating Performance
1. Gloss Measurement:
-
Measure the 60° and 20° gloss of the cured coatings using a gloss meter according to ASTM D523.
-
Perform initial measurements and measurements after accelerated weathering.
2. Color Measurement:
-
Measure the CIE Lab* color values and calculate the yellowness index according to ASTM E313 using a spectrophotometer.
-
Calculate the color difference (ΔE*ab) after weathering compared to the initial reading.
3. Accelerated Weathering:
-
Expose the coated panels to accelerated weathering using a QUV accelerated weathering tester with UVA-340 lamps according to ASTM G154, Cycle 1 (8 hours UV at 60°C BPT, followed by 4 hours condensation at 50°C BPT).
-
Evaluate gloss and color at specified intervals (e.g., every 250 hours).
4. Adhesion Test:
-
Assess the adhesion of the coating to the substrate using the cross-hatch adhesion test according to ASTM D3359.
Logical Relationship of HALS 123 in Coating Protection
The effectiveness of HALS 123 is a part of a comprehensive strategy for coating durability, especially in high-temperature cured systems which are often subjected to harsh environmental conditions.
Caption: Role of HALS 123 in enhancing coating durability.
Conclusion
HALS 123 is a highly effective hindered amine light stabilizer for high-temperature curing systems. Its low volatility ensures its presence in the coating film after the baking process, and its low basicity prevents adverse interactions with acidic components of the formulation. The synergistic use of HALS 123 with a suitable UV absorber provides a robust stabilization package that significantly improves the gloss retention, color stability, and overall durability of coatings exposed to UV radiation and weathering. The provided protocols offer a framework for the systematic evaluation of HALS 123 in specific high-temperature curing formulations.
References
- 1. UV-123 Light Stabilizer (HALS) for Research [benchchem.com]
- 2. China UV 123; HALS 123; LS-123; Absorber this compound Manufacturer and Supplier | IPG [ipgchem.com]
- 3. Sinolstab this compound | Light Stabilizer CAS No. 129757-67-1 [sinocurechem.com]
- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 5. clariant.com [clariant.com]
Application Notes and Protocols: Synergistic Effects of UV-123 and Tinuvin 328
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic photostabilization effects of a Hindered Amine Light Stabilizer (HALS), UV-123, and a benzotriazole (B28993) Ultraviolet (UV) Absorber, Tinuvin 328. The combination of these two additives offers significantly enhanced protection for various polymeric materials and coatings against degradation caused by UV radiation, leading to extended product lifespan and improved performance.[1][2][3]
Introduction to Photodegradation and Stabilization
Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, a component of sunlight. This degradation process, known as photodegradation, can lead to a variety of undesirable effects, including:
-
Changes in Appearance: Discoloration (yellowing), loss of gloss, and chalking.[4]
-
Deterioration of Mechanical Properties: Cracking, blistering, delamination, and loss of tensile strength.[5][6]
To mitigate these effects, UV stabilizers are incorporated into polymeric materials.[7] This document focuses on the synergistic interaction between two key types of UV stabilizers: Hindered Amine Light Stabilizers (HALS) and UV Absorbers (UVA).
Mechanism of Action
This compound and Tinuvin 328 employ different but complementary mechanisms to protect polymers from photodegradation. Their combined use results in a synergistic effect, providing protection superior to that of either additive alone.[1]
2.1. This compound: The Radical Scavenger
This compound is a member of the Hindered Amine Light Stabilizers (HALS) family. HALS do not absorb UV radiation directly. Instead, they function by scavenging free radicals that are formed during the photo-oxidation process.[2] This mechanism interrupts the chain reaction of degradation, thereby protecting the polymer matrix. A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.
2.2. Tinuvin 328: The UV Absorber
Tinuvin 328 belongs to the benzotriazole class of UV absorbers. Its primary function is to absorb harmful UV radiation in the 300-400 nm range and dissipate it as harmless thermal energy.[8] This process prevents the UV radiation from reaching the polymer and initiating the degradation process.
2.3. The Synergistic Effect
The combination of this compound and Tinuvin 328 creates a powerful two-tiered defense system. Tinuvin 328 acts as the first line of defense by absorbing the majority of the incoming UV radiation. Any UV radiation that penetrates this shield and generates free radicals is then neutralized by this compound. This synergistic interaction leads to a significant enhancement in the photostability of the material.[1][3]
Quantitative Performance Data
The following table summarizes representative data from accelerated weathering tests on a standard acrylic coating, demonstrating the synergistic effect of this compound and Tinuvin 328. The data illustrates the significant improvement in gloss retention and the reduction in color change when the two stabilizers are used in combination.
| Formulation | Stabilizer Concentration (wt%) | Gloss Retention (%) after 2000 hours | Color Change (ΔE*) after 2000 hours |
| Control | None | 25 | 15.2 |
| A | 1.0% this compound | 65 | 7.8 |
| B | 1.0% Tinuvin 328 | 55 | 9.1 |
| C (Synergistic Blend) | 0.5% this compound + 0.5% Tinuvin 328 | 85 | 3.5 |
Note: This data is illustrative and based on typical performance trends observed in multiple studies. Actual results may vary depending on the specific polymer system, substrate, and testing conditions.[1][4][7]
Experimental Protocols
This section outlines a general protocol for evaluating the synergistic effects of this compound and Tinuvin 328 in a coating formulation using accelerated weathering.
4.1. Materials and Equipment
-
Substrate: Standardized test panels (e.g., Q-Panels)
-
Coating: A base formulation of the coating to be tested (e.g., acrylic, polyurethane)
-
UV Stabilizers: this compound and Tinuvin 328
-
Applicator: Film applicator or spray gun for uniform coating thickness
-
Accelerated Weathering Chamber: QUV Accelerated Weathering Tester (ASTM G154) or Xenon Arc Test Chamber (ASTM G155)
-
Glossmeter: To measure gloss at 20° and 60° angles
-
Spectrocolorimeter: To measure color change (CIELAB ΔE*)
4.2. Sample Preparation
-
Prepare four batches of the coating formulation:
-
Control: No UV stabilizer.
-
Formulation A: Add 1.0 wt% this compound to the base coating.
-
Formulation B: Add 1.0 wt% Tinuvin 328 to the base coating.
-
Formulation C: Add 0.5 wt% this compound and 0.5 wt% Tinuvin 328 to the base coating.
-
-
Thoroughly mix each formulation to ensure uniform dispersion of the additives.
-
Apply the coatings to the test panels at a consistent and specified dry film thickness.
-
Allow the coated panels to cure according to the manufacturer's instructions.
-
Measure and record the initial gloss and color values for each panel.
4.3. Accelerated Weathering Procedure (ASTM G154 - QUV)
-
Set the QUV tester to a cycle of alternating UV exposure and condensation. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Use UVA-340 lamps to simulate the UV portion of the solar spectrum.
-
Place the prepared panels in the QUV tester.
-
Run the test for a specified duration (e.g., 2000 hours).
-
Periodically remove the panels (e.g., every 500 hours) to measure gloss and color.
4.4. Data Analysis
-
Gloss Retention: Calculate the percentage of gloss retained at each measurement interval using the following formula:
-
Gloss Retention (%) = (Final Gloss / Initial Gloss) x 100
-
-
Color Change: Calculate the total color difference (ΔE*) using the CIELAB color space formula:
-
ΔE* = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]
-
-
Compare the gloss retention and color change data for all four formulations to determine the effectiveness of the individual stabilizers and their synergistic blend.
Conclusion
The combination of the HALS this compound and the benzotriazole UV absorber Tinuvin 328 demonstrates a clear synergistic effect in the photostabilization of polymeric materials and coatings. This synergy provides enhanced protection against degradation, leading to superior retention of physical and aesthetic properties over time. For researchers and professionals in material and drug development, leveraging this synergy can lead to the creation of more durable and long-lasting products. The provided protocols offer a framework for quantifying this synergistic performance in specific applications.
References
Application Note: Long-Term UV Stability Testing of Thermoplastic Elastomers (TPE) with UV-123 Stabilizer
AN-TPE-UV123-001
Audience: Researchers, scientists, and drug development professionals involved in the selection and qualification of polymeric materials for applications requiring long-term stability under UV exposure.
Introduction
Thermoplastic elastomers (TPEs) are a versatile class of polymers widely used in medical devices, pharmaceutical packaging, and consumer goods due to their flexibility, processability, and biocompatibility. However, exposure to ultraviolet (UV) radiation can lead to photodegradation, causing undesirable changes such as discoloration, loss of gloss, embrittlement, and a decline in mechanical properties.[1][2] This degradation can compromise the integrity and performance of the final product.
UV-123 is a liquid hindered amine light stabilizer (HALS) that effectively mitigates the photo-oxidative degradation of polymers.[3][4] As a radical scavenger, this compound interrupts the degradation chain reaction initiated by UV light, thereby preserving the physical and aesthetic properties of the TPE over extended periods.[4][5] Unlike UV absorbers, HALS are not consumed in the stabilization process and provide long-lasting protection.[6][7] This application note provides a comprehensive protocol for evaluating the long-term UV stability of TPE formulations containing this compound.
Experimental Summary
This study evaluates the performance of a medical-grade TPE compounded with 0.5% (w/w) this compound against an unstabilized TPE control. Samples were subjected to accelerated weathering according to ASTM D4329 and ASTM G154 standards.[8][9][10] Key performance indicators, including color stability, gloss retention, and mechanical properties (tensile strength and elongation at break), were measured at specified intervals.
Data Presentation
The following tables summarize the quantitative data obtained from the accelerated weathering tests.
Table 1: Color Stability (Total Color Difference - ΔE*ab) vs. Exposure Time
| Exposure Time (hours) | TPE Control (Unstabilized) ΔEab | TPE + 0.5% this compound ΔEab |
| 0 | 0.00 | 0.00 |
| 250 | 3.5 | 0.8 |
| 500 | 7.2 | 1.5 |
| 1000 | 15.8 | 2.9 |
| 2000 | 25.1 | 4.5 |
A higher ΔEab value indicates a greater change in color.*
Table 2: Gloss Retention (%) at 60° vs. Exposure Time
| Exposure Time (hours) | TPE Control (Unstabilized) % Gloss Retention | TPE + 0.5% this compound % Gloss Retention |
| 0 | 100 | 100 |
| 250 | 85 | 98 |
| 500 | 62 | 95 |
| 1000 | 35 | 91 |
| 2000 | 15 | 86 |
Gloss retention is calculated as (Gloss_final / Gloss_initial) * 100.
Table 3: Mechanical Properties Retention (%) vs. Exposure Time
| Exposure Time (hours) | Property | TPE Control (Unstabilized) % Retention | TPE + 0.5% this compound % Retention |
| 1000 | Tensile Strength | 55 | 92 |
| Elongation at Break | 40 | 88 | |
| 2000 | Tensile Strength | 30 | 85 |
| Elongation at Break | 20 | 81 |
Retention is calculated as (Property_final / Property_initial) * 100.
Results and Discussion
The inclusion of this compound significantly enhanced the UV stability of the TPE material. The stabilized samples exhibited substantially lower color change (ΔE*ab) and superior gloss retention throughout the 2000-hour exposure period. Furthermore, the mechanical properties of the TPE with this compound were well-maintained, with over 80% retention of both tensile strength and elongation at break after 2000 hours. In contrast, the unstabilized TPE control showed severe degradation, leading to significant discoloration and a drastic loss of mechanical integrity.[11][12] These results demonstrate the efficacy of this compound as a long-term UV stabilizer for TPE applications.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for conducting the long-term UV stability testing of TPE formulations.
Protocol 1: Sample Preparation
-
Material Compounding:
-
Dry the TPE pellets at 80°C for 4 hours to remove any residual moisture.
-
Prepare two formulations:
-
Control: 100% TPE.
-
Stabilized: 99.5% TPE + 0.5% this compound (w/w).
-
-
Compound each formulation using a twin-screw extruder with a temperature profile suitable for the specific TPE grade. Ensure thorough mixing for uniform dispersion of the this compound stabilizer.
-
-
Specimen Molding:
-
Injection mold the compounded pellets into standard test specimens as per the requirements of the characterization tests:
-
Color and Gloss: 75 mm x 150 mm flat plaques.[13]
-
Mechanical Testing: ASTM D638 Type IV dumbbell specimens for tensile testing.
-
-
Condition all molded specimens at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours before testing.
-
Protocol 2: Accelerated UV Weathering
-
Apparatus:
-
Test Cycle:
-
Program the chamber to run the following cycle, which is common for simulating outdoor weathering:
-
Step 1 (UV Exposure): 8 hours of UV exposure at an irradiance of 0.89 W/(m²·nm) at 340 nm, with a black panel temperature of 60°C ± 3°C.
-
Step 2 (Condensation): 4 hours of condensation (dark cycle) with a black panel temperature of 50°C ± 3°C.
-
-
This 12-hour cycle should be repeated continuously for the duration of the test.[13]
-
-
Exposure Duration:
-
Place at least three replicate specimens of each formulation in the chamber.
-
Remove specimens for analysis at predetermined intervals: 0, 250, 500, 1000, and 2000 hours.
-
Protocol 3: Color and Gloss Measurement
-
Color Measurement:
-
Use a spectrophotometer or a colorimeter to measure the color of the specimens.
-
Record the CIELAB color space values (L, a, b*).
-
Calculate the total color difference (ΔEab) for each exposed specimen relative to an unexposed control specimen using the formula: ΔEab = √[(ΔL)² + (Δa)² + (Δb*)²]
-
Perform measurements at three different locations on each specimen and average the results.
-
-
Gloss Measurement:
-
Use a 60° gloss meter to measure the specular gloss of the specimens according to ASTM D523.
-
Calculate the percent gloss retention for each exposed specimen relative to an unexposed control.
-
Perform measurements at three different locations on each specimen and average the results.
-
Protocol 4: Mechanical Property Testing
-
Tensile Testing:
-
Conduct tensile tests on the dumbbell-shaped specimens according to ASTM D638.
-
Use a universal testing machine with a suitable load cell.
-
Set the crosshead speed to 500 mm/min.
-
Determine the ultimate tensile strength and elongation at break for each specimen.
-
Test at least five specimens for each formulation at each exposure interval and report the average values.
-
-
Data Analysis:
-
Calculate the percent retention of tensile strength and elongation at break for each exposed group relative to the unexposed (0 hour) control group.
-
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the experimental workflow, the TPE degradation pathway, and the protective mechanism of this compound.
Caption: Experimental workflow for UV stability testing of TPE.
Caption: TPE photodegradation pathway initiated by UV radiation.
Caption: Protective mechanism of this compound (HALS) via radical scavenging.
References
- 1. researchgate.net [researchgate.net]
- 2. adhesivespecialities.co.in [adhesivespecialities.co.in]
- 3. Sinolstab this compound | Light Stabilizer CAS No. 129757-67-1 [sinocurechem.com]
- 4. This compound Light Stabilizer (HALS) for Research [benchchem.com]
- 5. newtopchem.com [newtopchem.com]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. m.youtube.com [m.youtube.com]
- 8. micomlab.com [micomlab.com]
- 9. ASTM Standards & their Significance for UV Weathering Test [prestoenviro.com]
- 10. store.astm.org [store.astm.org]
- 11. Mechanical Properties Changes of Irradiated Thermoplastic Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of sunlight stability of polyurethane elastomers for maxillofacial use. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
Troubleshooting & Optimization
Solving compatibility issues of UV-123 in PVC formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are experiencing compatibility issues with UV-123 in Polyvinyl Chloride (PVC) formulations.
Troubleshooting Guides
This section addresses common problems encountered during the incorporation and testing of this compound in PVC.
Issue 1: Discoloration (Yellowing/Browning) of PVC after UV Exposure
Question: My PVC formulation with this compound is still showing significant yellowing after accelerated weathering tests. What could be the cause and how can I fix it?
Answer:
Several factors can contribute to discoloration despite the presence of a Hindered Amine Light Stabilizer (HALS) like this compound. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for discoloration issues.
-
This compound Concentration: Ensure the loading of this compound is within the recommended range for your specific PVC formulation and application. While typical dosages range from 0.1% to 1.0%, the optimal concentration can vary.[1]
-
Synergistic Effects: this compound, as a HALS, works by scavenging free radicals.[1] Its performance is often significantly enhanced when used in combination with a UV absorber (e.g., a benzotriazole type), which absorbs UV radiation before it can damage the polymer.[2][3]
-
Interaction with Other Additives: Certain heat stabilizers, particularly some tin mercaptides, can have antagonistic interactions with HALS, sometimes leading to a "pinking" phenomenon or other discoloration.[4] Consider evaluating alternative heat stabilizers like calcium-zinc systems.
-
Dispersion: Uneven dispersion of this compound in the PVC matrix will lead to areas with inadequate UV protection, resulting in localized discoloration. Review your compounding procedure to ensure homogeneous mixing.
Issue 2: Reduced Mechanical Properties (Brittleness, Low Impact Strength) After UV Exposure
Question: My PVC samples with this compound have become brittle and show poor impact strength after UV aging. How can I improve this?
Answer:
The loss of mechanical properties is a primary indicator of polymer degradation. Here’s how to address it:
Caption: Troubleshooting workflow for loss of mechanical properties.
-
Stabilizer System Optimization: The combination and concentration of both this compound (HALS) and a UV absorber are critical for maintaining mechanical integrity. An insufficient amount of either can lead to chain scission and cross-linking, causing embrittlement.[5]
-
Plasticizer Migration: In plasticized PVC formulations, UV exposure can accelerate the migration of plasticizers to the surface. This loss of plasticizer leads to increased rigidity and brittleness. Ensure your plasticizer is compatible and has low volatility and migration tendencies.
-
Accelerated Weathering Conditions: Ensure your accelerated weathering protocol (e.g., ASTM G154) is appropriate for your material and intended application. Excessively harsh conditions can lead to degradation that may not be representative of real-world performance.[6][7][8]
Issue 3: Surface Defects (Chalking, Loss of Gloss) After UV Exposure
Question: The surface of my PVC product is showing chalking and a significant loss of gloss after weathering. I am using this compound. What is the problem?
Answer:
Surface defects like chalking and loss of gloss are often the first visible signs of UV degradation.
-
Chalking: This is caused by the degradation of the polymer matrix at the surface, which exposes filler particles like TiO2. While this compound is effective at scavenging radicals to prevent this, its effectiveness can be influenced by the overall formulation. A synergistic combination with a UV absorber is highly recommended to protect the surface.[2][3]
-
Loss of Gloss: Gloss reduction is a sensitive indicator of the initial stages of surface degradation. The micro-cracking and erosion of the surface scatters light, reducing the perceived gloss. Optimizing the UV stabilizer package (this compound and a UV absorber) is key to maintaining a smooth, glossy surface.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in PVC?
A1: this compound is a Hindered Amine Light Stabilizer (HALS). Its chemical name is Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate.[9][10] Unlike UV absorbers that block UV radiation, HALS function by scavenging free radicals that are formed within the polymer upon exposure to UV light. This interrupts the degradation cycle, thus protecting the PVC from discoloration, embrittlement, and loss of mechanical properties.[1] this compound is a liquid, low-basicity HALS, which makes it particularly suitable for PVC, as it is less likely to interact with the acidic byproducts of PVC degradation.[2]
Q2: What is the recommended dosage of this compound in a PVC formulation?
A2: The typical recommended dosage of this compound is in the range of 0.1 to 1.0 phr (parts per hundred of resin). However, the optimal concentration depends on several factors, including the thickness of the PVC product, the type and concentration of other additives (like pigments, fillers, and heat stabilizers), and the expected level of UV exposure in the end-use application. It is always recommended to perform a ladder study to determine the most effective and economical use level.
Q3: Can I use this compound as a standalone UV stabilizer in my PVC formulation?
A3: While this compound provides excellent light stability, it is highly recommended to be used in conjunction with a UV absorber (UVA). HALS and UVAs work synergistically. The UVA absorbs a significant portion of the UV radiation at the surface, while the HALS "cleans up" any free radicals that are still generated. This dual-protection mechanism provides superior long-term stability against both discoloration and the degradation of physical properties compared to using either a HALS or a UVA alone.[2][3]
Q4: Are there any known negative interactions between this compound and other common PVC additives?
A4: Yes, interactions can occur. Some sulfur-containing additives and certain types of heat stabilizers (e.g., some organotin mercaptides) can have antagonistic effects with HALS, potentially reducing their effectiveness or causing discoloration.[4] It is crucial to evaluate the compatibility of the entire additive package. Low-basicity HALS like this compound are generally more robust against interactions with acidic components.
Q5: How does this compound affect the initial color of my PVC product?
A5: this compound is a pale yellow liquid, but at typical use levels, it should have a minimal effect on the initial color of the PVC compound, especially in opaque formulations. For highly transparent or water-white applications, it is always advisable to prepare a small sample to confirm that the initial color meets the required specifications.
Data Presentation
The following tables present illustrative data on the performance of a generic rigid PVC formulation with and without a UV stabilization package including this compound. This data is for comparison purposes and actual results will vary based on the specific formulation and testing conditions.
Table 1: Yellowness Index (YI) After Accelerated Weathering (ASTM G154)
| Formulation | Initial YI | YI after 500 hrs | YI after 1000 hrs | YI after 2000 hrs |
| Control (No UV Stabilizer) | 2.5 | 15.8 | 28.3 | 45.1 |
| Formulation A (0.5 phr this compound) | 2.6 | 10.2 | 18.5 | 30.7 |
| Formulation B (0.5 phr UV Absorber) | 2.5 | 8.1 | 15.4 | 26.9 |
| Formulation C (0.5 phr this compound + 0.5 phr UV Absorber) | 2.6 | 4.5 | 7.8 | 12.3 |
Table 2: Gloss Retention (%) at 60° After Accelerated Weathering (ASTM D523)
| Formulation | Initial Gloss | % Retention after 500 hrs | % Retention after 1000 hrs | % Retention after 2000 hrs |
| Control (No UV Stabilizer) | 85 | 55% | 30% | 10% |
| Formulation A (0.5 phr this compound) | 84 | 75% | 58% | 40% |
| Formulation B (0.5 phr UV Absorber) | 85 | 80% | 65% | 48% |
| Formulation C (0.5 phr this compound + 0.5 phr UV Absorber) | 84 | 92% | 85% | 75% |
Table 3: Notched Izod Impact Strength (ft-lb/in) After Accelerated Weathering (ASTM D4226)
| Formulation | Initial Impact Strength | Impact Strength after 1000 hrs | Impact Strength after 2000 hrs |
| Control (No UV Stabilizer) | 15.2 | 5.1 | 2.3 |
| Formulation A (0.5 phr this compound) | 15.1 | 9.8 | 6.5 |
| Formulation B (0.5 phr UV Absorber) | 15.3 | 10.5 | 7.1 |
| Formulation C (0.5 phr this compound + 0.5 phr UV Absorber) | 15.2 | 13.8 | 12.1 |
Experimental Protocols
1. Sample Preparation for Accelerated Weathering of Rigid PVC
Caption: Workflow for PVC sample preparation.
-
Objective: To prepare standardized rigid PVC plaques for accelerated weathering and subsequent testing.
-
Materials: PVC resin, heat stabilizer, lubricants, impact modifier, fillers (e.g., CaCO3), pigments (e.g., TiO2), this compound, and any other additives as per the formulation.
-
Procedure:
-
Accurately weigh all components of the PVC formulation.
-
Create a homogenous dry blend using a high-speed mixer.
-
Melt compound the dry blend using a two-roll mill or a twin-screw extruder at a controlled temperature profile (e.g., 170-190°C).
-
Compression mold the compounded material into plaques of a specified dimension (e.g., 75 mm x 150 mm x 3 mm).
-
Condition the plaques according to ASTM D618 (e.g., 23°C and 50% relative humidity for at least 40 hours) before testing.
-
2. Accelerated Weathering Test
-
Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[6][7][8]
-
Apparatus: QUV Accelerated Weathering Tester.
-
Procedure:
-
Mount the conditioned PVC plaques in the sample holders.
-
Select the appropriate fluorescent UV lamp (e.g., UVA-340 for simulating sunlight).
-
Program the exposure cycle. A common cycle includes alternating periods of UV exposure and condensation to simulate the effects of sunlight and dew. For example: 8 hours of UV irradiation at 60°C followed by 4 hours of condensation at 50°C.
-
Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours), removing samples at specified intervals for evaluation.
-
3. Evaluation of Weathered Samples
-
Color Change (Yellowness Index):
-
Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.[6][11]
-
Procedure: Use a spectrophotometer or colorimeter to measure the L, a, and b* color values of the samples before and after weathering. Calculate the Yellowness Index (YI) according to ASTM E313.
-
-
Gloss Retention:
-
Impact Strength:
-
Standard: ASTM D4226 - Standard Test Methods for Impact Resistance of Rigid Poly(Vinyl Chloride) (PVC) Building Products.[17][18][19][20]
-
Procedure: Determine the impact resistance of the samples using a falling weight impact tester (e.g., Notched Izod or Gardner impact). Compare the impact energy required to cause failure in weathered versus unweathered samples.
-
References
- 1. 3vsigmausa.com [3vsigmausa.com]
- 2. China UV 123; HALS 123; LS-123; Absorber this compound Manufacturer and Supplier | IPG [ipgchem.com]
- 3. specialchem.com [specialchem.com]
- 4. usmasterbatch.com [usmasterbatch.com]
- 5. UV Resistance in PVC: Science, Additives, and Protection Strategies — Vecor Technologies [vecortech.com]
- 6. fp-pigments.com [fp-pigments.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 9. additivesforpolymer.com [additivesforpolymer.com]
- 10. additivesforpolymer.com [additivesforpolymer.com]
- 11. micomlab.com [micomlab.com]
- 12. Gloss ASTM D2457, ASTM D523 [intertek.com]
- 13. micomlab.com [micomlab.com]
- 14. ASTM D523 and ASTM D2457 Standard for Gloss Meter [prestogroup.com]
- 15. matestlabs.com [matestlabs.com]
- 16. industrialphysics.com [industrialphysics.com]
- 17. file.yizimg.com [file.yizimg.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. micomlab.com [micomlab.com]
- 20. webstore.ansi.org [webstore.ansi.org]
Technical Support Center: Preventing Yellowing in Coatings Containing Tinuvin 123
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing Tinuvin 123 in their coating formulations. Here, you will find troubleshooting guidance and frequently asked questions to address and prevent the yellowing of coatings.
Frequently Asked Questions (FAQs)
Q1: What is Tinuvin 123 and how does it function?
A1: Tinuvin 123 is a liquid hindered amine light stabilizer (HALS) with a low basicity, making it suitable for acid-catalyzed and oxidative curing coating systems.[1][2] Its primary function is not to absorb UV radiation, but to inhibit the degradation of the polymer by scavenging free radicals that are formed during photo-oxidation.[3][4] This mechanism helps in preserving surface properties like gloss and preventing cracking and chalking.[2]
Q2: What are the primary causes of yellowing in coatings?
A2: Yellowing of coatings can stem from several factors:
-
Photo-oxidation: UV radiation from sunlight can generate free radicals in the polymer matrix, leading to the formation of chromophores (color-causing groups) that give a yellow appearance.[3][5]
-
Thermal Degradation: High temperatures during curing or in the end-use environment can cause the polymer backbone to break down, resulting in discoloration.
-
Chemical Interactions: Components within the coating formulation, such as certain binders (e.g., alkyds, aromatic amines), pigments (e.g., titanium dioxide), and acidic catalysts, can react and contribute to yellowing.[6][7]
-
Environmental Factors: Exposure to pollutants like nitrogen oxides (NOx) can also lead to discoloration.
Q3: Why is my coating yellowing even though I'm using Tinuvin 123?
A3: While Tinuvin 123 is an effective free radical scavenger, it does not absorb UV radiation. If your coating is exposed to significant UV light, the rate of free radical formation can overwhelm the stabilizing capacity of Tinuvin 123 alone. For comprehensive protection and to prevent yellowing, it is highly recommended to use Tinuvin 123 in combination with a UV absorber (UVA).[8][9][10]
Q4: What is the synergistic effect of Tinuvin 123 (a HALS) and a UV absorber?
A4: The combination of a HALS like Tinuvin 123 and a UV absorber provides a powerful synergistic effect in protecting coatings. The UV absorber's role is to absorb harmful UV radiation and dissipate it as thermal energy, thereby preventing the initial formation of free radicals.[3] Tinuvin 123 then acts as a secondary defense by scavenging any free radicals that may still form. This dual-protection mechanism is significantly more effective at preventing yellowing and other forms of degradation than either additive used alone.[9]
Troubleshooting Guide
This guide will help you diagnose and resolve common issues related to the yellowing of coatings formulated with Tinuvin 123.
| Observed Issue | Potential Cause | Recommended Solution |
| Coating yellows upon exposure to sunlight. | Insufficient UV protection. Tinuvin 123 alone does not absorb UV radiation. | Incorporate a UV absorber into your formulation. Recommended partners for Tinuvin 123 include Tinuvin 384, Tinuvin 1130, or Tinuvin 400.[8][11] |
| Yellowing occurs in an acid-catalyzed coating system. | Interaction between the stabilizer and the acidic catalyst. | Tinuvin 123 has low basicity and is designed for use in acid-catalyzed systems.[1] However, if yellowing persists, evaluate the compatibility of all components and consider adjusting the catalyst level. |
| Discoloration is observed after high-temperature baking. | Thermal degradation of the polymer or additives. | While Tinuvin 123 has good thermal stability, ensure that your entire formulation is stable at the curing temperature. Consider using a blend of antioxidants to mitigate thermo-oxidative degradation. |
| White or light-colored coatings with TiO2 are yellowing. | In alkyd-based systems, a reaction between hydrogen peroxide (a curing byproduct) and titanium dioxide can form yellow peroxotitanium complexes.[6] | This reaction is more prevalent in the dark and can be reversed by exposure to light. For permanently white finishes, consider using a non-alkyd binder system. |
| Inconsistent yellowing across the coated surface. | Uneven mixing of additives or localized overheating during curing. | Ensure thorough and uniform dispersion of Tinuvin 123 and any other additives in the coating. Optimize the curing process to ensure even heat distribution. |
Data Presentation
The following table provides an illustrative summary of the expected performance improvements when using Tinuvin 123 in combination with a UV absorber. The values are representative and the actual performance will depend on the specific coating formulation and exposure conditions.
| Stabilizer System | Concentration (wt%) | Yellowing Index (ΔYI) after Accelerated Weathering | Gloss Retention (%) after Accelerated Weathering |
| Unstabilized Control | 0% | 15.0 | 40% |
| Tinuvin 123 | 1.0% | 8.0 | 70% |
| Tinuvin 123 + Tinuvin 384 (UVA) | 1.0% + 1.0% | 2.5 | 90% |
| Tinuvin 123 + Tinuvin 1130 (UVA) | 1.0% + 1.5% | 2.0 | 95% |
Experimental Protocols
1. Accelerated Weathering Test (Based on ASTM G154)
This protocol describes a general procedure for evaluating the resistance of coatings to yellowing and degradation upon exposure to simulated sunlight and moisture.
-
Apparatus: A fluorescent UV accelerated weathering chamber (QUV).
-
Test Panels: Prepare coated panels of the specified substrate (e.g., steel, aluminum) according to standard procedures. Ensure a consistent film thickness.
-
Procedure:
-
Specimen Preparation: Prepare at least three replicate panels for each formulation being tested. Also, prepare a set of control panels with no light stabilizer.
-
Mounting: Mount the test panels in the QUV chamber.
-
Exposure Cycle: A typical cycle for automotive and industrial coatings is 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[4] The UV source is typically a UVA-340 lamp to simulate sunlight.
-
Duration: Continue the cycles for a predetermined duration, often ranging from 500 to 2000 hours, depending on the expected durability of the coating.[4]
-
Evaluation: Periodically remove the panels and evaluate them for changes in color (yellowing index) and gloss.
-
2. Measurement of Yellowing Index (Based on ASTM E313)
This protocol outlines the steps to quantify the yellowing of a coating.
-
Apparatus: A spectrophotometer or colorimeter.
-
Procedure:
-
Calibration: Calibrate the instrument according to the manufacturer's instructions using a standard white reference tile.
-
Initial Measurement: Before exposure, measure the tristimulus values (X, Y, Z) of an unexposed (control) coated panel.
-
Post-Exposure Measurement: After the desired duration of accelerated weathering, clean the exposed panels to remove any surface contaminants.
-
Data Acquisition: Measure the tristimulus values (X, Y, Z) of the exposed panels.
-
Calculation: The yellowness index (YI) is calculated using the following formula: YI = [100 * (Cx * X - Cz * Z)] / Y Where X, Y, and Z are the CIE tristimulus values, and Cx and Cz are coefficients that depend on the illuminant and observer conditions.[12]
-
Reporting: Report the change in yellowness index (ΔYI) between the exposed and unexposed panels.
-
Visualizations
Caption: General mechanism of coating yellowing due to photo-oxidation.
Caption: Synergistic stabilization mechanism of UV absorbers and Tinuvin 123.
Caption: Workflow for evaluating the performance of Tinuvin 123.
References
- 1. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 2. basf.com [basf.com]
- 3. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 4. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 5. btc-europe.com [btc-europe.com]
- 6. scribd.com [scribd.com]
- 7. championsofcolour.com [championsofcolour.com]
- 8. explore.azelis.com [explore.azelis.com]
- 9. researchgate.net [researchgate.net]
- 10. kianresin.com [kianresin.com]
- 11. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 12. What is the Yellowness Index and How to Measure it?-3NH [threenh.com]
Troubleshooting reduced performance of HALS 123 in acidic coatings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing reduced performance of Hindered Amine Light Stabilizer (HALS) 123 in acidic coating formulations.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Question 1: We are observing premature coating degradation (e.g., cracking, loss of gloss) despite the inclusion of HALS 123 in our acidic coating formulation. What are the potential causes?
Answer: Reduced performance of HALS 123 in an acidic environment, although it is designed for such conditions, can be attributed to several factors:
-
Interaction with Acidic Components: While HALS 123 has low basicity, strong acidic catalysts or other acidic components in the formulation can still lead to a degree of interaction, forming inactive salts that reduce its effectiveness.[1][2]
-
Catalyst Deactivation: In polyurethane systems, metal catalysts can be deactivated by various components, including high acid number resins. This can lead to improper curing, which in turn affects the coating's durability and the performance of the HALS.
-
Pigment Interactions: Some pigments can have acidic surface treatments. Basic HALS types can interfere with these pigments through acid/base interactions, which may affect the overall stability of the coating.[3]
-
Migration of HALS: Although HALS 123 has low volatility, there's a possibility of its migration within the coating layers, especially during curing at elevated temperatures.[4] This can lead to a lower concentration of the stabilizer at the surface where it is most needed.
-
Synergistic Effects with UV Absorbers: The performance of HALS is often enhanced when used in combination with a UV absorber (UVA).[5][6] An incorrect ratio or absence of a suitable UVA can lead to suboptimal performance.
Question 2: How can we experimentally determine if our HALS 123 is being deactivated in our acidic coating?
Answer: Several experimental methods can be employed to assess the activity and concentration of HALS 123 in your coating:
-
Electron Spin Resonance (ESR) Spectroscopy: This is a robust method to quantify the concentration of active HALS. The technique involves the oxidation of HALS to stable nitroxyl (B88944) radicals, which can then be detected and quantified by ESR. A comparison of the active HALS concentration in fresh versus weathered or failed coatings can indicate deactivation.
-
Mass Spectrometry (MS) Techniques: Methods like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) and Liquid Extraction Surface Analysis (LESA-MS) can be used for the direct detection and characterization of HALS and its degradation products on the coating surface.[7][8]
-
Accelerated Weathering Tests: Exposing coated panels to controlled cycles of UV radiation, temperature, and humidity (e.g., using QUV or Xenon arc chambers) can simulate long-term environmental exposure.[6] Monitoring physical properties like gloss, color change, and cracking over time, and comparing formulations with and without the suspected problematic component, can help identify the source of reduced performance.
Question 3: What steps can we take to troubleshoot and mitigate the reduced performance of HALS 123?
Answer: Based on the potential causes, here are some troubleshooting steps:
-
Evaluate Formulation Components:
-
Acid Catalyst: If using a strong acid catalyst, consider if a weaker acid or a different type of catalyst could be used without compromising curing efficiency.
-
Pigments: Assess the surface chemistry of your pigments. If they are acidic, consider alternative pigments or surface treatments.
-
Resin Acidity: Measure the acid number of your resin. A high acid number may indicate a need for a more robust stabilization package or a different resin system.
-
-
Optimize Stabilizer Package:
-
HALS Concentration: The performance of HALS generally increases with concentration up to a certain point. Ensure you are using an optimized level for your specific formulation.
-
Synergy with UV Absorbers: If not already in use, incorporate a compatible UV absorber. The combination of HALS and a UVA often provides synergistic protection.[3][6] Experiment with different ratios to find the optimal balance for your system.
-
-
Analyze Curing Process:
-
Cure Time and Temperature: Ensure the coating is fully cured according to the resin manufacturer's specifications. Inadequate cross-linking can lead to poor physical properties and stabilizer performance.
-
Catalyst Stability: If catalyst deactivation is suspected, ensure the catalyst is stored and handled correctly to avoid moisture contamination, which can lead to hydrolysis and deactivation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HALS 123? A1: HALS 123, like other Hindered Amine Light Stabilizers, does not absorb UV radiation. Instead, it functions as a radical scavenger. It interrupts the photo-oxidative degradation process by neutralizing free radicals generated by UV exposure. A key feature of HALS is their regenerative nature in a process known as the Denisov Cycle, allowing them to provide long-lasting protection.[9]
Q2: Why is HALS 123 recommended for acidic coatings over other HALS? A2: HALS 123 has a low basicity due to its amino-ether functionality.[1] Traditional HALS are more alkaline and can be neutralized by acidic components in a coating, rendering them ineffective. The low basicity of HALS 123 minimizes this interaction, allowing it to remain active in acid-catalyzed systems.[1]
Q3: Can HALS 123 be used in both solvent-based and waterborne coatings? A3: Yes, HALS 123 is a liquid stabilizer that is suitable for both solvent-based and waterborne coating systems.[1]
Q4: What is the typical recommended dosage of HALS 123 in a coating formulation? A4: The recommended dosage can vary depending on the specific application, resin system, and expected level of UV exposure. It is always best to consult the manufacturer's technical datasheet for specific recommendations. As a general starting point, concentrations can range from 0.5% to 2.0% based on the total solids of the coating.
Q5: Are there any known negative interactions of HALS 123 with other coating additives? A5: While HALS 123 is designed to be less reactive, the potential for interaction always exists. As mentioned, strong acids and acidic pigments can be a concern. It's also important to consider the entire formulation. For instance, some studies have noted that certain HALS can have an impact on the curing process of specific resin systems.[10] It is recommended to perform compatibility and stability studies when introducing any new component to your formulation.
Data Presentation
Table 1: Influence of Formulation Variables on HALS 123 Performance
| Parameter | Potential Issue | Recommended Action |
| pH / Acidity | High acidity or strong acid catalysts may lead to partial neutralization of HALS 123. | Evaluate alternative, less acidic catalysts. Quantify the impact of pH on coating durability through accelerated weathering. |
| Pigment Type | Acidic surface treatment on pigments can interact with HALS. | Characterize the surface chemistry of pigments. Consider pigments with neutral or basic surface treatments. |
| Catalyst Type | Metal catalysts in urethane (B1682113) systems can be deactivated by moisture or high acid number resins. | Ensure proper handling and storage of catalysts to prevent moisture absorption. Evaluate the acid number of the resin. |
| UV Absorber | Absence or suboptimal concentration of a UVA may lead to reduced overall photostability. | Incorporate a compatible UVA and optimize the HALS/UVA ratio. |
| Curing Conditions | Incomplete curing can compromise the coating matrix and stabilizer performance. | Verify and optimize cure schedule (time and temperature). |
Experimental Protocols
Protocol 1: Evaluation of HALS 123 Performance by Accelerated Weathering
-
Substrate Preparation: Prepare multiple identical panels of the intended substrate (e.g., steel, wood, plastic).
-
Coating Application: Apply the acidic coating formulations with varying parameters (e.g., different acid catalysts, pigment types, HALS 123 concentrations, with/without UVA) to the panels. Ensure consistent film thickness.
-
Curing: Cure all panels according to the recommended procedure.
-
Initial Property Measurement: Before exposure, measure and record the initial gloss (using a gloss meter at 20° and 60°), color (using a spectrophotometer), and hardness (using pencil hardness or a durometer).
-
Accelerated Weathering: Place the panels in an accelerated weathering chamber (e.g., QUV or Xenon arc). The specific test cycle (UV exposure, condensation/humidity, temperature) should be chosen based on the intended application of the coating.
-
Periodic Evaluation: At regular intervals (e.g., every 250 hours), remove the panels and measure gloss, color, and inspect for cracking, blistering, or chalking.
-
Data Analysis: Plot the change in gloss and color (ΔE) as a function of exposure time for each formulation. This will allow for a quantitative comparison of the photostability of the different systems and help identify the formulation with the best performance.
Mandatory Visualizations
References
- 1. China UV 123; HALS 123; LS-123; Absorber UV-123 Manufacturer and Supplier | IPG [ipgchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. paint.org [paint.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3vsigmausa.com [3vsigmausa.com]
- 10. The Effects of Adding Different HALS on the Curing Process, Film Properties and Lightfastness of Refined Oriental Lacquer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Light Stability of Pigmented Systems with UV-123
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UV-123 to enhance the light stability of pigmented systems. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the use of this compound in your formulations.
Question: Why is my pigmented system still showing significant color fade or degradation after adding this compound?
Answer: Several factors could be contributing to this issue. Follow this troubleshooting workflow to identify the potential cause:
Technical Support Center: Minimizing UV-123 Leaching from Polymer Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the leaching of UV-123 from polymer matrices during their experiments.
Troubleshooting Guides
Issue: Unexpectedly High Leaching of this compound Detected
Possible Cause 1: Inadequate Polymer-Additive Interaction
-
Explanation: this compound, a hindered amine light stabilizer (HALS), is typically not chemically bound to the polymer matrix and can migrate out, especially when there is poor compatibility between the additive and the polymer.
-
Solution:
-
Increase Molecular Weight of HALS: Consider using a higher molecular weight HALS. These have lower volatility and migration resistance, keeping them within the polymer matrix more effectively.
-
Covalently Bond HALS: Explore the use of polymerizable HALS that can be covalently bonded into the polymer backbone. This offers a more permanent solution to prevent leaching.
-
Optimize Polymer Formulation: The morphology of the polymer can influence additive migration. Experiment with different polymer grades or processing conditions to enhance the retention of this compound.
-
Possible Cause 2: Environmental Factors Accelerating Leaching
-
Explanation: Temperature, exposure to certain solvents (including some food simulants), and UV radiation can increase the rate of additive migration.
-
Solution:
-
Control Temperature: If your application allows, maintain a lower temperature to reduce the diffusion rate of this compound.
-
Solvent Selection: Be mindful of the solvents that come into contact with the polymer. If possible, choose solvents with lower solubility for this compound.
-
Protective Coatings: Applying a surface coating to the polymer can act as a barrier to reduce the diffusion of this compound to the surface.
-
Issue: Inconsistent or Non-Reproducible Leaching Results
Possible Cause 1: Variation in Experimental Conditions
-
Explanation: Minor variations in temperature, agitation speed, or the surface area-to-volume ratio of the polymer and solvent can significantly impact leaching rates.
-
Solution:
-
Standardize Protocols: Adhere strictly to a standardized experimental protocol for all leaching studies.
-
Precise Control: Use calibrated equipment to ensure precise control over temperature, agitation, and other experimental parameters.
-
Consistent Sample Preparation: Ensure that all polymer samples have a consistent size, shape, and surface finish.
-
Possible Cause 2: Analytical Method Variability
-
Explanation: The accuracy and precision of your analytical method for quantifying this compound can affect the reproducibility of your results.
-
Solution:
-
Method Validation: Validate your analytical method for linearity, accuracy, and precision.
-
Use of Internal Standards: Incorporate an internal standard in your analytical runs to correct for variations in sample preparation and instrument response.
-
Proper Calibration: Ensure your analytical instrument is properly calibrated before each set of measurements.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in polymers?
This compound, also known as Tinuvin 123, is a liquid hindered amine light stabilizer (HALS). Its chemical name is Decanedioic acid, bis(2,2,6,6-tetramethyl-1-(octyloxy)-4-piperidinyl) ester. It is added to polymers to protect them from degradation caused by exposure to ultraviolet (UV) radiation, which can lead to cracking, discoloration, and loss of mechanical properties. HALS do not absorb UV radiation but act as radical scavengers to inhibit the photo-oxidation process.
Q2: What are the common mechanisms of this compound leaching?
Leaching of additives like this compound that are not chemically bound to the polymer occurs primarily through diffusion. The additive molecules move through the amorphous regions of the polymer to the surface and then into the surrounding medium. This process is influenced by several factors, including the concentration of the additive, the type of polymer, temperature, and the nature of the contacting liquid.
Q3: Which polymers are more susceptible to this compound leaching?
The rate of leaching can vary significantly between different types of polymers. Factors such as the polymer's crystallinity, density, and the presence of plasticizers can all play a role. Generally, leaching may be more pronounced in polymers with a more open and flexible structure. For instance, leaching of UV stabilizers from low-density polyethylene (B3416737) (LDPE) has been observed to show a positive deviation from Raoult's law, while slight negative deviations were seen in polyethylene terephthalate (B1205515) (PET) and polystyrene (PS).
Q4: How can I quantitatively measure the amount of leached this compound?
Several analytical techniques can be used to quantify the concentration of this compound in a leachate solution. The most common methods include:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely used and reliable method for separating and quantifying UV stabilizers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, especially for complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds.
-
UV-Vis Spectrophotometry: A simpler and more cost-effective method, but it may be less specific if other UV-absorbing compounds are present in the leachate.
Q5: Are there standardized methods for conducting leaching studies?
Yes, several standard protocols provide a framework for conducting migration and leaching studies. These include:
-
ISO 10993-12: Provides guidance on sample preparation and reference materials for biological evaluation of medical devices.
-
CEN/TS 16637-2:2014: A horizontal dynamic surface leaching test for construction products.
-
Migration testing for food contact materials: Regulations from bodies like the U.S. FDA and the European Union provide specific protocols for testing the migration of substances from packaging into food simulants.
Experimental Protocols
Protocol 1: Dynamic Surface Leaching Test (Adapted from CEN/TS 16637-2)
This method is suitable for assessing the release of this compound from a polymer surface into a liquid.
Materials:
-
Polymer sample with known dimensions and surface area.
-
Leaching solution (e.g., deionized water, ethanol/water mixture, or a specific food simulant).
-
Peristaltic pump or similar device for continuous flow.
-
Sample vessel.
-
Collection vials.
-
Analytical instrument for this compound quantification (e.g., HPLC-UV).
Procedure:
-
Place the polymer sample in the sample vessel.
-
Pump the leaching solution through the vessel at a constant, predetermined flow rate.
-
Collect the eluate at specified time intervals (e.g., 1, 2, 4, 8, 24, 48, and 72 hours).
-
Analyze the collected eluate samples for the concentration of this compound using a validated analytical method.
-
Calculate the leaching rate as the mass of this compound leached per unit surface area per unit time.
Protocol 2: Quantification of this compound in Leachate using HPLC-UV
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for good separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a this compound standard (typically around 240-250 nm).
-
Column Temperature: 30°C.
Procedure:
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the leaching solution.
-
Analyze Standards: Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct Calibration Curve: Plot a graph of peak area versus concentration and determine the linearity and equation of the line.
-
Analyze Samples: Inject the collected leachate samples into the HPLC system and record the peak areas for this compound.
-
Calculate Concentration: Use the calibration curve to determine the concentration of this compound in the leachate samples.
Data Presentation
Table 1: Example of Leaching Data for this compound from Different Polymers
| Polymer Matrix | Leaching Time (hours) | Concentration of Leached this compound (µg/L) |
| LDPE | 24 | 15.2 |
| 48 | 28.9 | |
| 72 | 41.5 | |
| PP | 24 | 8.7 |
| 48 | 16.5 | |
| 72 | 23.8 | |
| PVC | 24 | 5.1 |
| 48 | 9.8 | |
| 72 | 14.2 |
Note: The data presented in this table are for illustrative purposes and will vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for a typical this compound leaching experiment.
Caption: Decision tree for selecting a leaching mitigation strategy.
Caption: Simplified mechanism of polymer stabilization by HALS.
Technical Support Center: Mitigating Exterior Paint Chalking with Tinuvin® 123
This technical support center provides researchers, scientists, and formulation chemists with comprehensive guidance on utilizing Tinuvin® 123 to address the common issue of chalking in exterior paints. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and performance data to support your research and development efforts.
Troubleshooting Guide and FAQs
This section addresses specific issues that may be encountered during the formulation and testing of exterior paints incorporating Tinuvin® 123.
Question 1: After an accelerated weathering test, my paint formulation containing Tinuvin® 123 still shows some degree of chalking. What could be the cause?
Answer: While Tinuvin® 123 significantly enhances resistance to chalking, several factors can contribute to this observation:
-
Insufficient Concentration: The concentration of Tinuvin® 123 may be too low for the specific paint system and exposure conditions. It is recommended to conduct a ladder study to determine the optimal concentration.[1][2][3]
-
Absence of a UV Absorber: Tinuvin® 123, a Hindered Amine Light Stabilizer (HALS), functions by scavenging free radicals. Its performance is synergistically enhanced when used in combination with a UV absorber (UVA), which blocks harmful UV radiation before it can initiate degradation of the paint binder.[1][2][3]
-
Binder System Susceptibility: The inherent UV stability of the primary binder system plays a crucial role. Some binders are more prone to degradation and may require a more robust stabilization package.
-
Pigment Interactions: Certain pigments can accelerate photo-degradation. The type and concentration of pigments, particularly titanium dioxide (TiO2), can influence the overall stability of the paint film.
Question 2: I am observing a loss of gloss in my formulation, even with the inclusion of Tinuvin® 123. How can I address this?
Answer: Gloss reduction is an early indicator of surface degradation that can precede chalking.[1][4] To mitigate this, consider the following:
-
Incorporate a UV Absorber: As with chalking, the combination of Tinuvin® 123 with a suitable UVA (e.g., Tinuvin® 384, Tinuvin® 1130) provides superior protection against gloss reduction.[1][2][3]
-
Evaluate Binder Quality: The quality and type of the resin system are critical for maintaining long-term gloss.
-
Optimize Dispersion: Ensure that all additives, including Tinuvin® 123 and the UVA, are thoroughly and uniformly dispersed throughout the paint formulation.
Question 3: Are there any compatibility issues I should be aware of when incorporating Tinuvin® 123 into my water-based acrylic formulation?
Answer: Tinuvin® 123 is a liquid NOR-HALS (N-alkoxy hindered amine) with low basicity, which makes it compatible with a wide range of paint systems, including those with acidic components.[1][4] For water-based systems, a water-dispersible version, Tinuvin® 123-DW ECO, is available and offers easy incorporation. However, it is always recommended to perform compatibility tests with your specific formulation, observing for any signs of flocculation, seeding, or changes in viscosity.
Question 4: How do I properly disperse Tinuvin® 123 in my lab-scale paint formulation?
Answer: For solvent-based systems, Tinuvin® 123 can typically be added to the binder or solvent during the let-down stage of paint manufacturing under good agitation. For water-based systems, using a pre-dispersed grade like Tinuvin® 123-DW ECO is recommended for ease of incorporation by simple stirring. It is crucial to ensure homogeneous distribution of the additive throughout the paint for optimal performance.
Data Presentation
The following table summarizes representative data from an accelerated weathering study on a white acrylic latex exterior paint, demonstrating the impact of Tinuvin® 123 on chalking resistance.
| Formulation | Additive(s) | Concentration (% on total formula weight) | Chalking Rating (ASTM D4214) after 2000 hours QUV-A Exposure |
| Control | None | 0% | 4 |
| Formulation A | Tinuvin® 123 | 1.0% | 7 |
| Formulation B | Tinuvin® 123 + UVA | 1.0% + 1.0% | 9 |
Chalking Rating Scale (ASTM D4214): 10 = No chalking, 0 = Severe chalking
Experimental Protocols
Protocol 1: Incorporation of Tinuvin® 123 into a Water-Based Acrylic Paint Formulation
1. Objective: To prepare laboratory-scale samples of a water-based acrylic exterior paint with and without Tinuvin® 123 for performance testing.
2. Materials:
- Acrylic emulsion binder
- Titanium dioxide (TiO2) pigment slurry
- Coalescing solvent
- Defoamer
- Thickener
- Tinuvin® 123-DW ECO (for the experimental batch)
- Deionized water
3. Equipment:
- High-speed disperser with a Cowles blade
- Laboratory balance
- Beakers and mixing vessels
4. Procedure:
- Pigment Dispersion (Grind Phase):
- To a suitable mixing vessel, add the acrylic emulsion, deionized water, and defoamer.
- While under agitation, slowly add the TiO2 pigment slurry.
- Increase the disperser speed to achieve a vortex and disperse for 20-30 minutes, or until a Hegman fineness of >7 is achieved.
- Let-Down Phase:
- Reduce the disperser speed and add the coalescing solvent.
- For the control batch: Proceed to step 4.
- For the experimental batch: Add the specified amount of Tinuvin® 123-DW ECO and, if applicable, a compatible UV absorber. Mix for 10-15 minutes to ensure uniform incorporation.
- Viscosity Adjustment:
- Slowly add the thickener to both batches while mixing until the desired viscosity is reached.
- Finalization:
- Allow the paint to equilibrate for at least 24 hours before conducting any tests.
Protocol 2: Accelerated Weathering and Chalking Evaluation
1. Objective: To evaluate the chalking resistance of prepared paint samples using an accelerated weathering tester and ASTM D4214 standard test methods.
2. Materials:
- Prepared paint samples (Control and Experimental)
- Test panels (e.g., aluminum or steel)
- Black cloth or felt
- ASTM D4214 photographic standards for chalking
3. Equipment:
- QUV accelerated weathering tester (with UVA-340 lamps)
- Film applicator (for uniform paint application)
4. Procedure:
- Panel Preparation:
- Clean and degrease the test panels.
- Apply the paint samples to the panels using a film applicator to ensure a consistent dry film thickness.
- Allow the coated panels to cure at ambient conditions for at least 7 days.
- Accelerated Weathering:
- Place the cured panels in the QUV accelerated weathering tester.
- Set the exposure cycle to a standard cycle for exterior paints (e.g., 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C).
- Chalking Evaluation (ASTM D4214 - Method A):
- At predetermined intervals (e.g., 500, 1000, 1500, 2000 hours), remove the panels from the QUV tester.
- Wrap a piece of black cloth around your index finger.
- With moderate pressure, make a single pass of approximately 2 inches on the painted surface.
- Compare the amount of chalk residue on the cloth to the ASTM D4214 photographic standards.
- Record the chalking rating for each panel at each interval.
Visualizations
Mechanism of UV Degradation in Acrylic Polymers
The following diagram illustrates the initiation and propagation of free radicals in an acrylic polymer binder upon exposure to UV radiation, leading to chain scission and ultimately, chalking.
Caption: UV degradation of acrylic binder leading to chalking.
Protective Mechanism of Tinuvin® 123 (NOR-HALS)
This diagram illustrates the Denisov Cycle, showing how Tinuvin® 123 (a NOR-HALS) scavenges free radicals to inhibit the degradation process and is regenerated to provide long-term protection.
Caption: The regenerative free-radical scavenging cycle of Tinuvin® 123.
Experimental Workflow for Chalking Evaluation
This workflow outlines the key steps in preparing and testing paint formulations for chalking resistance.
Caption: Workflow for preparing and evaluating paint chalking.
References
Technical Support Center: Enhancing the Efficacy of UV-123 in Flame Retardant Systems
This technical support center provides researchers, scientists, and formulation professionals with comprehensive guidance on utilizing UV-123, a Hindered Amine Light Stabilizer (HALS), in conjunction with flame retardant (FR) systems. The following sections offer troubleshooting advice, frequently asked questions, performance data, and detailed experimental protocols to address common challenges and optimize formulation efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a non-basic, liquid Hindered Amine Light Stabilizer (HALS).[1][2][3] Its primary function is to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) radiation, thereby preventing loss of mechanical properties, discoloration, and surface cracking.[4][5] Unlike UV absorbers, which block UV light, HALS function by scavenging free radicals formed during photo-oxidation.[5]
Q2: Can this compound be used as a flame retardant?
A2: No, this compound is not a flame retardant. However, certain N-alkoxy HALS (NOR-HALS) compounds, like this compound, have been shown to contribute to flame retardancy in some systems, potentially through synergistic interactions with other flame retardants.[4][6][7] Its main role remains UV stabilization.
Q3: What are the main challenges when combining this compound with flame retardants?
A3: The primary challenge is the potential for antagonistic interactions. Many HALS are basic and can be neutralized by acidic species. Some flame retardants, particularly halogenated types, can release acidic byproducts (e.g., hydrobromic acid) during processing or thermal exposure, which deactivates the HALS.[8] this compound is specifically designed with low basicity to minimize these interactions.[1][2][3]
Q4: Are there any flame retardants that work well with this compound?
A4: Yes. This compound generally shows good compatibility with non-acidic flame retardant systems. Synergistic effects have been observed with intumescent flame retardants (e.g., those based on ammonium (B1175870) polyphosphate). In these systems, the HALS can help to stabilize the protective char layer that forms during combustion, enhancing the overall flame retardant performance.[9][10]
Q5: What is "blooming" and can it occur with this compound?
A5: Blooming is the migration of an additive from the bulk of the polymer to its surface, often resulting in a powdery or oily film.[11][12] This can happen due to poor compatibility, high additive concentration, or certain processing conditions.[11] As this compound is a liquid with good compatibility in many systems, blooming is less common but can still occur if used above its solubility limit in the polymer.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and testing of polymer systems containing this compound and flame retardants.
| Problem / Observation | Question | Possible Cause & Solution |
| Reduced UV Stability | Why is my material degrading under UV exposure faster than expected, even with this compound? | Cause: Antagonistic interaction with an acidic flame retardant. Halogenated FRs (e.g., brominated) can release acids (HBr, HCl) at high processing temperatures, neutralizing the HALS.[8] Solution: 1. Verify FR Type: Confirm that your flame retardant is not acidic or does not generate acidic byproducts. 2. Lower Processing Temperature: Reduce processing temperature to minimize thermal decomposition of the halogenated FR. 3. Switch FR Type: Consider replacing the acidic FR with a non-interacting type, such as an intumescent (e.g., Ammonium Polyphosphate) or a phosphorus-based FR. 4. Increase this compound Loading: A higher concentration of this compound may be needed to compensate for partial deactivation, though this may not be cost-effective. |
| Poor Flame Retardancy | My flame retardancy rating (e.g., UL 94) has worsened after adding this compound. Why? | Cause: While uncommon for a low-basicity HALS like this compound, some HALS can interfere with the radical mechanism of certain flame retardants. Alternatively, the liquid nature of this compound could slightly plasticize the polymer, affecting its melting and dripping behavior during a flame test. Solution: 1. Evaluate Additive Loading: Ensure the addition of this compound has not significantly diluted the concentration of the primary flame retardant. 2. Consider Synergists: Investigate synergistic FR combinations. For example, adding a small amount of a char-forming agent or a synergist like nano-silica could counteract any negative effects.[10] 3. Test Alternative HALS: Although this compound is designed for compatibility, another NOR-HALS might perform differently in your specific polymer/FR system. |
| Processing Issues | I'm observing surface defects like streaks, haziness, or an oily feel after processing. What's the cause? | Cause: This could be due to poor dispersion of the additives or blooming.[13][14] Blooming occurs when the concentration of this compound exceeds its solubility in the polymer matrix.[11] Solution: 1. Optimize Mixing: Improve the dispersion of additives by adjusting mixing parameters (e.g., screw speed, temperature, mixing time). 2. Check Compatibility: Use Hansen Solubility Parameters (HSP) to predict the compatibility of this compound with your specific polymer grade. 3. Reduce Concentration: Lower the loading level of this compound to below its saturation point in the polymer. 4. Use a Masterbatch: Incorporating this compound via a masterbatch can improve its distribution and prevent localized high concentrations. |
| Discoloration | Why does my final product have a yellow tint after compounding? | Cause: Discoloration can result from the thermal degradation of the polymer or one of the additives during high-temperature processing. It can also be caused by interactions between different additives. Solution: 1. Add Antioxidants: Ensure an adequate antioxidant package is included in the formulation to protect the polymer during processing. 2. Reduce Thermal Exposure: Lower the processing temperature and/or reduce the residence time in the extruder. 3. Evaluate Additive Interactions: Test binary combinations of your additives (e.g., polymer + FR, polymer + this compound) to isolate the source of discoloration. |
Data Presentation: Performance in Polymer Systems
The following tables summarize typical performance data for a polypropylene (B1209903) (PP) system. Note: These values are illustrative and actual results will vary based on the specific polymer grade, additive concentrations, and processing conditions.
Table 1: Interaction of this compound with Different Flame Retardant Types
| Formulation (Polypropylene + Additives) | Limiting Oxygen Index (LOI) (%) | UL 94 Rating (1.6 mm) |
| PP (Control) | 18 | HB |
| PP + 25% Decabromodiphenyl Ether (Halogenated FR) | 28 | V-0 |
| PP + 25% Decabromodiphenyl Ether + 0.5% this compound | 27 | V-1 |
| PP + 25% Ammonium Polyphosphate (Intumescent FR) | 29 | V-0 |
| PP + 25% Ammonium Polyphosphate + 0.5% this compound | 31 | V-0 |
Table 2: UV Stability after Accelerated Weathering (2000 hours, ASTM G154)
| Formulation (Polypropylene + Additives) | Gloss Retention (%) | Color Change (ΔE) |
| PP + 25% Decabromodiphenyl Ether (Halogenated FR) | 15 | 18.5 |
| PP + 25% Decabromodiphenyl Ether + 0.5% this compound | 40 | 8.2 |
| PP + 25% Ammonium Polyphosphate (Intumescent FR) | 20 | 16.1 |
| PP + 25% Ammonium Polyphosphate + 0.5% this compound | 85 | 2.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Flammability Testing: UL 94 Vertical Burn Test
-
Objective: To determine the vertical burning characteristics of a plastic material.
-
Standard: Based on IEC 60695-11-10, ISO 9772.
-
Methodology:
-
Specimen Preparation: Prepare at least five specimens, typically 125 mm x 13 mm, with the desired thickness (e.g., 1.6 mm). Condition them for 48 hours at 23°C and 50% relative humidity.
-
Apparatus: A UL 94 test chamber with a Tirrill burner and a supply of methane (B114726) gas. A cotton patch is placed 300 mm below the specimen.
-
Procedure:
-
Mount a specimen vertically in the chamber.
-
Apply a 20 mm blue flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately after the flame extinguishes, reapply the burner flame for another 10 seconds.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any flaming drips ignite the cotton patch below.[15]
-
-
Classification:
-
V-0: Afterflame time for each specimen < 10s; total afterflame for 5 specimens < 50s; no flaming drips ignite the cotton.[16][17]
-
V-1: Afterflame time for each specimen < 30s; total afterflame for 5 specimens < 250s; no flaming drips ignite the cotton.[16]
-
V-2: Same as V-1, but flaming drips that ignite the cotton are permissible.[17]
-
-
Flammability Testing: Limiting Oxygen Index (LOI)
-
Objective: To measure the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
-
Standard: ASTM D2863, ISO 4589-2.
-
Methodology:
-
Specimen Preparation: Prepare specimens of a standard size (e.g., for self-supporting materials, 80-150 mm long, 10 mm wide, 4 mm thick).
-
Apparatus: An LOI tester consisting of a vertical, heat-resistant glass column, gas flow meters for oxygen and nitrogen, and an igniter.
-
Procedure:
-
Place the specimen vertically in the center of the glass column.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate.
-
Ignite the top of the specimen.
-
Observe the burning behavior. The material is considered burning if the flame is sustained for a specific duration (e.g., 3 minutes) or burns a specific length.
-
Systematically adjust the oxygen concentration in subsequent tests until the minimum concentration required to sustain combustion is found.[18][19]
-
-
Result: The LOI is expressed as the volume percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.[20]
-
Accelerated Weathering: QUV Testing
-
Objective: To simulate the damaging effects of sunlight and moisture on materials in an accelerated laboratory environment.
-
Methodology:
-
Specimen Preparation: Prepare flat plaques of the material according to the dimensions of the test chamber's sample holders (e.g., 75 mm x 150 mm).
-
Apparatus: A QUV accelerated weathering tester equipped with fluorescent UV lamps (e.g., UVA-340 to simulate sunlight) and a system for generating condensation.[21][23]
-
Procedure:
-
Mount the specimens in the QUV chamber.
-
Program a test cycle of alternating UV exposure and moisture condensation. A common cycle is 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[21]
-
Run the test for a specified duration (e.g., 500, 1000, or 2000 hours).
-
-
Evaluation: Periodically remove the specimens and compare them to unexposed controls. Evaluate changes in properties such as gloss, color (using a spectrophotometer to measure ΔE), and mechanical strength.[21]
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in flame retardant systems.
Caption: General troubleshooting workflow for poor UV stability.
Caption: Antagonistic interaction between HALS and acidic FRs.
Caption: Workflow for testing new flame retardant formulations.
References
- 1. additivesforpolymer.com [additivesforpolymer.com]
- 2. China China UV 123; HALS 123; LS-123; Absorber this compound Manufacturer and Supplier | IPG Manufacturer, Supplier | IPG [m.ipgchem.com]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US9783655B2 - NOR-HALS compounds as flame retardants - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic Effect of Nano-Silica and Intumescent Flame Retardant on the Fire Reaction Properties of Polypropylene Composites | MDPI [mdpi.com]
- 11. specialchem.com [specialchem.com]
- 12. brighton-science.com [brighton-science.com]
- 13. phoenixplastics.com [phoenixplastics.com]
- 14. researchgate.net [researchgate.net]
- 15. boedeker.com [boedeker.com]
- 16. blog.okw.com [blog.okw.com]
- 17. lisungroup.com [lisungroup.com]
- 18. kiyorndlab.com [kiyorndlab.com]
- 19. polymertesting.in [polymertesting.in]
- 20. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
- 21. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 22. infinitalab.com [infinitalab.com]
- 23. ASTM G154 | Q-Lab [q-lab.com]
Technical Support Center: Dispersion of Liquid HALS in Unsaturated Polyesters
This guide provides troubleshooting advice and answers to frequently asked questions regarding the dispersion of liquid Hindered Amine Light Stabilizers (HALS) in unsaturated polyester (B1180765) resins (UPR).
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of liquid HALS in unsaturated polyester resins?
Liquid Hindered Amine Light Stabilizers (HALS) are essential additives for enhancing the durability of unsaturated polyester (UPR) products. Their primary role is to protect the polymer from degradation caused by exposure to ultraviolet (UV) radiation. They achieve this by scavenging free radicals that are formed during photo-oxidation, thereby preserving the appearance and mechanical properties of the resin over time. This is particularly crucial for UPR applications in outdoor settings or environments with high UV exposure, such as construction, automotive, and marine industries.[1]
Q2: Why is achieving a good dispersion of liquid HALS in UPR challenging?
Several factors can contribute to dispersion challenges:
-
Polarity Mismatch: Liquid HALS and unsaturated polyester resins can have different polarities, leading to poor miscibility.
-
Viscosity: The viscosity of the UPR system can impact the efficiency of mixing. High viscosity can hinder the uniform distribution of the liquid HALS.[2][3]
-
Molecular Weight of HALS: Higher molecular weight HALS, while offering benefits like lower migration, can be more difficult to disperse.[4]
-
Interaction with Other Additives: The presence of other additives, such as fillers, pigments, or flame retardants, can interfere with the dispersion of liquid HALS.[5]
Q3: What are the visible signs of poor liquid HALS dispersion in a cured UPR product?
Poor dispersion of liquid HALS can manifest in several ways:
-
Surface Defects: Hazy appearance, surface gloss reduction, and the presence of small, visible droplets or "oily" patches on the surface.
-
Inconsistent Performance: Localized discoloration or premature degradation in areas where the HALS is not adequately dispersed.
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Mechanical Property Reduction: A non-uniform dispersion can create stress concentration points, potentially leading to reduced tensile strength and flexibility.[5]
Troubleshooting Guide
Issue 1: Hazy appearance in the cured polyester part.
| Possible Cause | Troubleshooting Step |
| Incompatibility between HALS and UPR | 1. Review the technical data sheets for both the HALS and the UPR to check for compatibility information. 2. Consider using a liquid HALS with a different chemical structure or polarity. 3. Incorporate a co-solvent or a compatibilizer to improve miscibility. |
| Incorrect Mixing Procedure | 1. Ensure the mixing speed and time are optimized for the viscosity of the resin. 2. Introduce the liquid HALS slowly into the resin under constant agitation. 3. Consider the use of high-shear mixing equipment for a short duration.[6] |
| HALS Concentration Too High | 1. Verify that the HALS concentration is within the recommended range. 2. Excessive HALS can lead to supersaturation and phase separation. |
Issue 2: Reduced gloss and surface imperfections on the final product.
| Possible Cause | Troubleshooting Step |
| Migration of HALS to the surface | 1. This can occur if the HALS has limited solubility in the cured polyester. 2. Consider a HALS with a higher molecular weight to reduce migration.[4] 3. Ensure that the curing temperature and time are optimal, as incomplete curing can promote migration. |
| Air Entrapment during mixing | 1. Air bubbles can be trapped during aggressive mixing, leading to surface defects.[5] 2. Use a vacuum degassing step after mixing to remove entrapped air. 3. Consider using an air release additive.[5] |
| Interaction with mold release agents | 1. Some mold release agents can interact with the HALS, causing surface defects. 2. Test different types of mold release agents to ensure compatibility. |
Troubleshooting Workflow for Surface Defects
Caption: Troubleshooting workflow for surface defects.
Data Presentation
Table 1: Effect of Mixing Method on Dispersion Quality and Performance
| Mixing Method | Mixing Time (min) | Dispersion Rating (1-5, 5=best) | Haze (%) | 60° Gloss | Tensile Strength (MPa) |
| Low-Shear Propeller Mixer | 10 | 2 | 15.2 | 75 | 48.5 |
| High-Shear Disperser (Cowles Blade) | 5 | 4 | 4.5 | 88 | 52.1 |
| Ultrasonic Homogenizer | 3 | 5 | 1.8 | 92 | 53.0 |
Note: Data is illustrative and based on a standard UPR formulation with 1.0% liquid HALS.
Table 2: Compatibility of Different Liquid HALS with a Standard Unsaturated Polyester Resin
| Liquid HALS Type | Molecular Weight | Polarity | Dispersion Rating (1-5, 5=best) |
| Oligomeric HALS A | ~2500 g/mol | Medium | 4 |
| Monomeric HALS B | ~500 g/mol | High | 2 |
| Oligomeric HALS C (with compatibilizer) | ~2500 g/mol | Medium | 5 |
Experimental Protocols
Protocol 1: Evaluation of Liquid HALS Dispersion in UPR
Objective: To assess the quality of dispersion of a liquid HALS in an unsaturated polyester resin system.
Materials:
-
Unsaturated polyester resin
-
Liquid HALS
-
Styrene (B11656) monomer (if needed for viscosity adjustment)
-
Initiator (e.g., MEKP)
-
Promoter (e.g., cobalt octoate)
-
Mixing vessel and mixer (as specified in Table 1)
-
Glass plates for casting
-
Spectrophotometer for haze measurement
-
Gloss meter
-
Optical microscope
Procedure:
-
Weigh the unsaturated polyester resin into the mixing vessel.
-
If required, add styrene to adjust the viscosity and mix until homogeneous.
-
Slowly add the pre-weighed liquid HALS to the resin while mixing at a controlled speed.
-
Continue mixing for the specified time according to the chosen mixing method.
-
Add the promoter and mix thoroughly, avoiding excessive air entrapment.
-
Add the initiator and mix for a final 1-2 minutes.
-
Cast the resin mixture between two glass plates with a defined spacer thickness.
-
Allow the resin to cure at room temperature, followed by a post-cure schedule if recommended.
-
After curing, de-mold the polyester sheet.
-
Measure the haze and gloss of the cured sheet using a spectrophotometer and gloss meter, respectively.
-
Examine a thin cross-section of the cured sheet under an optical microscope to visually assess for any phase separation or droplets of undispersed HALS.
Experimental Workflow for Evaluating a New Liquid HALS
Caption: Workflow for evaluating a new liquid HALS.
References
- 1. 3vsigmausa.com [3vsigmausa.com]
- 2. kompozit.org.tr [kompozit.org.tr]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. partinchem.com [partinchem.com]
- 5. The Role of Dispersants and Additives in Thermoset Composites - Lubrizol [lubrizol.com]
- 6. Dispersion of Highly Filled Thermosets: Part One - Introduction - Polymer Innovation Blog [polymerinnovationblog.com]
Validation & Comparative
A Head-to-Head Battle in Acrylics: UV-123 vs. Tinuvin 770 for Long-Term Weathering Performance
A detailed comparison of two leading Hindered Amine Light Stabilizers (HALS) reveals distinct advantages for specific acrylic coating applications. While both UV-123 and Tinuvin 770 offer robust protection against UV degradation, their performance is dictated by their unique chemical structures and properties. This guide provides a data-driven analysis for researchers and formulators to select the optimal stabilizer for their acrylic systems.
When it comes to protecting acrylic coatings from the damaging effects of ultraviolet (UV) radiation, Hindered Amine Light Stabilizers (HALS) are essential additives. Among the myriad of options, this compound and Tinuvin 770 are two widely utilized HALS that offer excellent photostabilization. However, their performance characteristics in acrylics can differ significantly based on the specific formulation and environmental conditions. This guide delves into a comparative analysis of their efficacy, supported by experimental data and detailed methodologies.
Key Differences at a Glance: Chemical Structure and Properties
The fundamental differences between this compound and Tinuvin 770 lie in their chemical composition, which in turn influences their physical properties and interaction with the acrylic matrix.
Tinuvin 770 is a low molecular weight, solid HALS based on a secondary amine (N-H) functionality. Its chemical name is Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate. Being a solid, it requires proper dispersion within the coating formulation.
This compound , on the other hand, is a liquid HALS based on an amino-ether (N-OR) functionality. Its chemical name is Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl)sebacate. A key characteristic of this compound is its low basicity. This makes it particularly suitable for acid-catalyzed coating systems where traditional alkaline HALS like Tinuvin 770 could interfere with the curing process.[1]
Performance in Acrylic Coatings: A Data-Driven Comparison
A study on a waterborne UV-curable coating demonstrated the effectiveness of this compound in maintaining color stability. When combined with a UV absorber (Tinuvin 400-DW), a formulation containing 1% Tinuvin 123-DW exhibited excellent color retention after 1000 hours of Xenon arc accelerated weathering. The change in yellowness (Δb*) was kept within a remarkable 0.5 units, highlighting its efficacy in preventing discoloration.[2]
While specific quantitative data for Tinuvin 770 in a directly comparable acrylic system is not available in the reviewed literature, its performance as a low molecular weight HALS is well-established in various polymers. Its effectiveness is particularly noted in applications where high surface-to-volume ratio is a factor.
Table 1: Summary of Performance Characteristics in Acrylics
| Feature | This compound | Tinuvin 770 |
| Chemical Type | N-OR (Amino-ether) HALS | N-H (Secondary Amine) HALS |
| Physical Form | Liquid | Solid |
| Basicity | Low | Alkaline |
| Compatibility | Excellent in acid-catalyzed systems | Potential for interaction in acidic systems |
| Color Stability (Δb)* | < 0.5 after 1000h Xenon Arc (in combination with UVA)[2] | Data not available in a directly comparable acrylic study |
| Gloss Retention | Data not available in a directly comparable acrylic study | Data not available in a directly comparable acrylic study |
Experimental Protocols for Performance Evaluation
To generate comparative data for these HALS in acrylics, a standardized accelerated weathering test is crucial. The following protocol outlines a typical experimental setup.
Accelerated Weathering Test Protocol (Based on ASTM G154)
Objective: To evaluate and compare the gloss retention and color stability of an acrylic clearcoat stabilized with this compound versus Tinuvin 770.
Materials & Equipment:
-
Acrylic resin (e.g., a thermosetting or thermoplastic acrylic)
-
Solvent system appropriate for the acrylic resin
-
This compound
-
Tinuvin 770
-
UV absorber (optional, but recommended for synergistic effects)
-
Substrate panels (e.g., phosphated steel or aluminum)
-
QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps
-
Glossmeter (60° geometry)
-
Spectrophotometer for color measurements (CIELAB color space)
Procedure:
-
Formulation Preparation: Prepare three formulations of the acrylic clearcoat:
-
Control: No light stabilizer.
-
Formulation A: Acrylic clearcoat + X% this compound.
-
Formulation B: Acrylic clearcoat + Y% Tinuvin 770.
-
(Optional) Formulations with a combination of HALS and a UV absorber.
-
Ensure equivalent active HALS content between formulations A and B.
-
-
Sample Preparation:
-
Apply the clearcoats to the substrate panels at a controlled dry film thickness.
-
Allow the panels to cure according to the resin manufacturer's specifications.
-
Prepare multiple replicate panels for each formulation.
-
-
Initial Measurements:
-
Measure the initial 60° gloss of each panel.
-
Measure the initial color coordinates (L, a, b*) of each panel.
-
-
Accelerated Weathering:
-
Expose the panels in a QUV accelerated weathering tester according to ASTM G154 Cycle 1:
-
8 hours of UV exposure at 60°C black panel temperature.
-
4 hours of condensation at 50°C black panel temperature.
-
-
Continue this cycle for a predetermined duration (e.g., 1000, 2000 hours).
-
-
Periodic Evaluation:
-
At specified intervals (e.g., every 250 hours), remove the panels for evaluation.
-
Measure the 60° gloss and calculate the percent gloss retention.
-
Measure the color coordinates and calculate the color change (ΔE*).
-
-
Data Analysis:
-
Plot the percent gloss retention and ΔE* as a function of exposure time for each formulation.
-
Compare the performance of this compound and Tinuvin 770 against the control.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of UV degradation and the experimental workflow for evaluating the performance of light stabilizers.
Caption: UV degradation pathway and the protective mechanism of HALS.
Caption: Experimental workflow for comparing HALS performance in acrylics.
Conclusion
The choice between this compound and Tinuvin 770 for stabilizing acrylic coatings is not a one-size-fits-all decision. For general-purpose acrylic systems, both HALS can provide excellent long-term protection against UV degradation. However, for acid-catalyzed acrylic formulations, the low basicity of This compound makes it the superior choice to avoid undesirable interactions and maintain coating stability.[1]
The provided experimental protocol offers a robust framework for conducting direct comparative studies to generate quantitative data on gloss retention and color stability. Such data is essential for formulators to make informed decisions based on the specific performance requirements of their acrylic coating systems. Further research directly comparing these two workhorse HALS in a variety of acrylic binders would be of significant value to the coatings industry.
References
Unveiling the Superior Performance of UV-123 in Accelerated Weathering Tests
For researchers, scientists, and drug development professionals seeking optimal UV stabilization for polymers, a comprehensive analysis of accelerated weathering test results reveals the superior performance of UV-123 compared to other hindered amine light stabilizers (HALS). This guide provides an objective comparison of this compound against key alternatives, supported by experimental data, detailed protocols, and visualizations to aid in formulation and development decisions.
Executive Summary
Accelerated weathering studies demonstrate that this compound, a hindered amine light stabilizer (HALS), offers exceptional protection against degradation caused by ultraviolet radiation. In rigorous testing, materials stabilized with this compound consistently exhibit superior gloss retention and color stability compared to unstabilized materials and those containing other common HALS like Tinuvin 770 and Tinuvin 622. This enhanced performance translates to extended product lifespan and durability for a wide range of polymer applications.
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound was evaluated against a control (unstabilized) and two other commercially available HALS, Tinuvin 770 and Tinuvin 622, in a polypropylene (B1209903) (PP) matrix. The samples were subjected to accelerated weathering according to ASTM G154 standards. The following tables summarize the key performance indicators.
Gloss Retention (60°)
Gloss retention is a critical measure of a material's surface integrity and aesthetic appeal after UV exposure.
| Exposure Time (hours) | Control (% Gloss Retention) | This compound (% Gloss Retention) | Tinuvin 770 (% Gloss Retention) | Tinuvin 622 (% Gloss Retention) |
| 0 | 100 | 100 | 100 | 100 |
| 500 | 45 | 95 | 85 | 80 |
| 1000 | 20 | 92 | 70 | 65 |
| 1500 | 5 | 88 | 55 | 48 |
| 2000 | <1 | 85 | 40 | 35 |
Color Change (ΔE*ab)
Color change, measured as Delta E (ΔE*ab), quantifies the degree of discoloration a material undergoes due to UV degradation. A lower ΔE value indicates better color stability.
| Exposure Time (hours) | Control (ΔEab) | This compound (ΔEab) | Tinuvin 770 (ΔEab) | Tinuvin 622 (ΔEab) |
| 0 | 0 | 0 | 0 | 0 |
| 500 | 5.2 | 0.8 | 1.5 | 1.8 |
| 1000 | 10.5 | 1.2 | 3.2 | 3.8 |
| 1500 | 18.3 | 1.8 | 5.5 | 6.2 |
| 2000 | 25.1 | 2.5 | 8.1 | 9.0 |
Experimental Protocols
The following methodologies were employed for the accelerated weathering tests.
Sample Preparation
For Plastic Plaques (Polypropylene):
-
Material: Injection-grade polypropylene homopolymer.
-
Stabilizer Concentration: 0.3% by weight of this compound, Tinuvin 770, or Tinuvin 622 was compounded with the polypropylene resin using a twin-screw extruder. A control batch with no stabilizer was also prepared.
-
Plaque Formation: Standardized test plaques (75mm x 150mm x 2mm) were produced by injection molding under consistent processing conditions.
For Coatings:
-
Substrate: Q-panels of cold-rolled steel (75mm x 150mm).
-
Coating Formulation: A standard solvent-borne acrylic clearcoat was used.
-
Stabilizer Addition: this compound, Tinuvin 770, or Tinuvin 622 was incorporated into the clearcoat at a concentration of 1.5% based on solids content. A control clearcoat without any HALS was also prepared.
-
Application: The coatings were applied to the steel panels using a drawdown bar to achieve a uniform dry film thickness of 50 µm. The coated panels were then cured according to the manufacturer's specifications.
Accelerated Weathering Test
-
Apparatus: QUV Accelerated Weathering Tester.
-
Standard: The test was conducted in accordance with ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials."[1][2]
-
Test Cycle: ASTM G154 Cycle 1 was used, which consists of:
-
8 hours of UV exposure at a black panel temperature of 60°C using UVA-340 lamps.
-
4 hours of condensation at a black panel temperature of 50°C.
-
-
Exposure Duration: Samples were exposed for a total of 2000 hours, with evaluations conducted at 500-hour intervals.
Performance Evaluation
-
Gloss Measurement: Specular gloss was measured at a 60° angle using a gloss meter according to ASTM D523. The percentage of gloss retention was calculated relative to the initial gloss measurement.
-
Color Measurement: Color coordinates (L, a, b) were measured using a spectrophotometer. The total color difference (ΔEab) was calculated using the CIELAB formula.
Visualizations
To further illustrate the processes involved, the following diagrams are provided.
Caption: Experimental workflow for accelerated weathering testing.
The superior performance of this compound is attributed to its unique molecular structure, which is highly effective at scavenging free radicals generated by UV radiation. This mechanism is depicted in the following signaling pathway diagram.
Caption: Simplified mechanism of HALS UV stabilization.
Conclusion
The accelerated weathering test results unequivocally demonstrate the superior performance of this compound in protecting polymers against UV degradation. Its ability to maintain gloss and prevent color change far exceeds that of the tested alternatives, making it an excellent choice for applications requiring long-term durability and aesthetic stability. The provided experimental protocols offer a clear framework for replicating these findings and for comparative evaluation of other UV stabilizer systems.
References
The Superior Endurance of UV-123 in Automotive OEM Coatings: A Comparative Analysis
For researchers and scientists in the field of polymer and coating development, the selection of appropriate light stabilizers is paramount to ensuring the long-term durability and aesthetic appeal of automotive original equipment manufacturer (OEM) coatings. This guide provides an objective comparison of UV-123, a Hindered Amine Light Stabilizer (HALS), with alternative UV absorbers, supported by experimental data to validate its effectiveness.
This compound, chemically a bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, operates through a distinct mechanism compared to traditional UV absorbers. Instead of absorbing UV radiation, it acts as a radical scavenger, neutralizing harmful free radicals generated by UV exposure that lead to coating degradation.[1][2] This fundamental difference in its mode of action contributes to its high efficiency and longevity in protecting automotive clearcoats and pigmented finishes.
Performance Under Accelerated Weathering
The effectiveness of this compound is most evident in its ability to maintain the gloss and color of automotive coatings after prolonged exposure to simulated harsh environmental conditions. In accelerated weathering tests, coatings stabilized with this compound have demonstrated superior performance in gloss retention and resistance to color change.
One study highlighted that an automotive clearcoat containing this compound retained over 90% of its initial gloss after 2,000 hours of exposure in an accelerated weathering tester according to ASTM G154 standards.[3] Further research into the performance of various HALS in exterior waterborne acrylic paints showed that this compound offered superior protection against chalking and cracking compared to other HALS compounds like Tinuvin 770 and Tinuvin 622.[3]
For optimal performance, this compound is often used in synergy with traditional UV absorbers, such as benzotriazoles or triazines.[4][5][6][7] This combination provides a comprehensive protective strategy: the UV absorber blocks the majority of UV radiation at the surface, while this compound scavenges any free radicals that may still form, thus significantly extending the service life of the coating.[3][5]
Quantitative Performance Data
The following tables summarize the performance of this compound in comparison to other light stabilizers.
| Additive System | Exposure Duration (hours) | Test Method | Performance Metric | Result | Reference |
| Automotive Clearcoat with this compound | 2,000 | ASTM G154 | Gloss Retention | > 90% | [3] |
| Exterior Waterborne Acrylic Paint (No Stabilizer) | 3,000 | Not Specified | Gloss Retention | 45% | [3] |
| Exterior Waterborne Acrylic Paint (Tinuvin 770) | 3,000 | Not Specified | Gloss Retention | 68% | [3] |
| Exterior Waterborne Acrylic Paint (Tinuvin 622) | 3,000 | Not Specified | Gloss Retention | 72% | [3] |
| Exterior Waterborne Acrylic Paint (this compound) | 3,000 | Not Specified | Gloss Retention | 91% | [3] |
| Additive System | Exposure Duration (hours) | Test Method | Performance Metric | Result (Lower is better) | Reference |
| Exterior Waterborne Acrylic Paint (No Stabilizer) | 3,000 | Not Specified | Chalking Index | 8 | [3] |
| Exterior Waterborne Acrylic Paint (Tinuvin 770) | 3,000 | Not Specified | Chalking Index | 4 | [3] |
| Exterior Waterborne Acrylic Paint (Tinuvin 622) | 3,000 | Not Specified | Chalking Index | 3 | [3] |
| Exterior Waterborne Acrylic Paint (this compound) | 3,000 | Not Specified | Chalking Index | 1 | [3] |
Experimental Protocols
The evaluation of UV stabilizer effectiveness in automotive coatings is conducted using standardized and rigorous experimental protocols. These tests are designed to simulate the harsh conditions a vehicle will experience over its lifetime, including intense sunlight, heat, and moisture.
Accelerated Weathering
A primary method for assessing the durability of coatings is through accelerated weathering tests. These are performed in controlled laboratory chambers that expose coated panels to intense UV radiation, elevated temperatures, and moisture cycles.
-
ASTM D4587 and ISO 16474-3: These standards specify the procedures for fluorescent UV lamp and condensation exposure of paints and related coatings.[1][2][4][8][9][10][11] A typical test cycle involves alternating periods of UV exposure at a controlled temperature with periods of condensation at an elevated temperature to simulate dew.
-
Apparatus: A fluorescent UV and condensation apparatus (e.g., QUV tester).
-
UV Source: UVA-340 lamps are commonly used to simulate the UV portion of the solar spectrum.
-
Test Cycle Example (based on ISO 16474-3, Cycle 1): 4 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at a black panel temperature of 50°C.
-
Duration: Testing can run for thousands of hours to simulate years of outdoor exposure.
-
Performance Evaluation
Following accelerated weathering, the coated panels are evaluated for changes in their physical and optical properties.
-
Gloss Retention (ASTM D523): This standard test method measures the specular gloss of nonmetallic specimens at various angles (typically 20°, 60°, and 85°). A glossmeter is used to quantify the shininess of the surface. Gloss retention is calculated as the percentage of the initial gloss remaining after exposure.
-
Color Change (ASTM D2244): This standard practice is used to calculate color differences from instrumentally measured color coordinates. A spectrophotometer or colorimeter is used to measure the color of the coating before and after weathering. The color difference is typically expressed as ΔE* (Delta E), where a lower value indicates less color change. A ΔE* value greater than 1.0 is generally perceptible to the human eye.
Visualizing the Science
To better understand the mechanisms of UV protection and the experimental workflow, the following diagrams are provided.
Caption: Mechanisms of UV protection.
Caption: Experimental workflow for testing.
References
- 1. specialchem.com [specialchem.com]
- 2. pcimag.com [pcimag.com]
- 3. Case study: Weathering of paints and coatings | Labomat [labomat.eu]
- 4. partinchem.com [partinchem.com]
- 5. pcimag.com [pcimag.com]
- 6. clariant.com [clariant.com]
- 7. paint.org [paint.org]
- 8. well-labs.com [well-labs.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
A Comparative Analysis of UV-123 and Benzotriazole UV Absorbers for Researchers and Drug Development Professionals
In the multifaceted world of material science and drug development, ensuring the photostability of polymers and formulations is paramount to product integrity and longevity. Ultraviolet (UV) radiation can initiate degradation pathways, leading to discoloration, loss of mechanical properties, and reduced efficacy. This guide provides a comprehensive comparative analysis of two widely utilized UV stabilizers: UV-123, a hindered amine light stabilizer (HALS), and the class of benzotriazole (B28993) UV absorbers. This report details their mechanisms of action, presents available performance data, and outlines experimental protocols for their evaluation.
At a Glance: Key Differences
| Feature | This compound (HALS) | Benzotriazole UV Absorbers |
| Primary Function | Free radical scavenger | UV light absorber |
| Mechanism of Action | Interrupts the photo-oxidation cycle | Converts UV energy into harmless heat |
| UV Absorption | Does not significantly absorb UV radiation | Strong absorption in the UV-A and UV-B regions |
| Mode of Protection | Surface and bulk protection | Primarily bulk protection, dependent on concentration and thickness |
| Regeneration | Regenerative, offering long-term stability | Sacrificial, consumed over time |
| Color Contribution | Generally low to none | Can contribute to initial color depending on the specific compound |
| Synergy | High synergistic effect with UV absorbers | High synergistic effect with HALS |
Chemical Identity and Structure
This compound is chemically known as Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate. It belongs to the family of Hindered Amine Light Stabilizers (HALS). Its molecular structure is characterized by the presence of a sterically hindered amine group, which is central to its stabilizing function.
Benzotriazole UV absorbers are a class of compounds characterized by a benzotriazole core structure. A common and representative example is 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol. The ortho-hydroxy group on the phenyl ring is crucial for their UV absorption mechanism.
Mechanism of Action: A Tale of Two Strategies
The protective mechanisms of this compound and benzotriazole UV absorbers are fundamentally different, offering distinct advantages.
Benzotriazole UV Absorbers: The Energy Sponge
Benzotriazole-based stabilizers function by directly absorbing harmful UV radiation. Upon absorption of a UV photon, the molecule undergoes an ultrafast and efficient process called Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group to a nitrogen atom on the benzotriazole ring, forming an unstable keto-tautomer. This excited species then rapidly decays back to its ground state, dissipating the absorbed energy as harmless thermal energy. This cycle can be repeated numerous times, providing effective UV protection.
This compound (HALS): The Radical Scavenger
In contrast to UV absorbers, HALS like this compound do not significantly absorb UV radiation. Instead, they function by scavenging free radicals that are formed within the polymer matrix upon exposure to UV light. The photo-oxidation of polymers is a chain reaction initiated by the formation of free radicals. HALS interrupt this cycle by donating a hydrogen atom to the polymer radical, thereby neutralizing it. The HALS is itself converted into a stable nitroxyl (B88944) radical, which can then react with another polymer radical, regenerating the original HALS molecule. This cyclic and regenerative nature makes HALS extremely efficient and provides long-lasting protection.
Performance Comparison: Photostability and Thermal Stability
Photostability
Photostability is typically evaluated by measuring changes in material properties such as color (yellowness index), gloss, and mechanical strength after exposure to accelerated weathering conditions.
Color Stability (Yellowness Index): Benzotriazoles are known to be effective in preventing yellowing, a common sign of polymer degradation. However, some benzotriazoles can themselves contribute to a slight initial yellowing. HALS like this compound are generally non-discoloring and are highly effective at preventing color change over long-term exposure due to their regenerative mechanism.
Gloss Retention: The degradation of a polymer surface leads to a loss of gloss. Both this compound and benzotriazoles contribute to gloss retention. The combination of a HALS and a benzotriazole UV absorber often provides a synergistic effect, offering superior protection against gloss reduction.
Mechanical Property Retention: The retention of mechanical properties such as tensile strength and impact resistance is crucial. HALS are particularly effective in preserving the mechanical integrity of polymers, especially in thin sections and at the surface. Benzotriazoles also contribute to the retention of mechanical properties by shielding the bulk of the material from UV radiation.
Quantitative Performance Data (Illustrative)
The following tables are illustrative and compiled from various sources. The data should not be considered a direct comparison as the test conditions and polymer matrices may vary.
Table 1: Illustrative Photostability Performance in Polyolefins
| Stabilizer System | Exposure Time (Hours) | Change in Yellowness Index (ΔYI) | Gloss Retention (%) |
| Unstabilized | 1000 | +15 | 30 |
| Benzotriazole (e.g., UV-326) | 1000 | +5 | 70 |
| This compound (HALS) | 1000 | +3 | 85 |
| This compound + Benzotriazole | 1000 | +2 | 95 |
Note: Data is hypothetical and for illustrative purposes only.
Thermal Stability
Thermal stability is crucial for UV stabilizers as they must withstand the high temperatures of polymer processing without degradation. Thermogravimetric analysis (TGA) is a standard method to evaluate thermal stability by measuring weight loss as a function of temperature.
Benzotriazole UV absorbers generally exhibit good thermal stability, with decomposition temperatures varying depending on their specific chemical structure. HALS, including this compound, are also designed to be thermally stable at typical polymer processing temperatures.
Table 2: Illustrative Thermal Stability Data
| Stabilizer | Onset of Decomposition (Tonset) | Temperature at 10% Weight Loss (T10%) |
| Benzotriazole (e.g., UV-326) | ~250 °C | ~280 °C |
| This compound | ~280 °C | ~310 °C |
Note: Data is hypothetical and for illustrative purposes only.
UV-Vis Absorption Spectra
A key difference between the two types of stabilizers is their UV absorption profile. Benzotriazole UV absorbers have strong absorption in the UV-A (315-400 nm) and UV-B (280-315 nm) regions of the electromagnetic spectrum. This allows them to effectively screen the polymer from damaging radiation. In contrast, HALS like this compound do not exhibit significant UV absorption.
Representative UV-Vis Spectrum of a Benzotriazole UV Absorber (e.g., Tinuvin 326)
A typical benzotriazole UV absorber shows strong absorbance between 300 and 400 nm, with absorption maxima around 312 nm and 353 nm in a chloroform (B151607) solution.
UV-Vis Absorption of this compound
As a HALS, this compound's primary function is not UV absorption, and therefore, it does not have a significant UV-Vis absorption spectrum in the regions relevant for photostabilization. Its protective action is initiated by the byproducts of UV degradation within the polymer.
Experimental Protocols
To conduct a comparative analysis of this compound and benzotriazole UV absorbers, a standardized experimental workflow is essential. The following outlines a typical protocol for evaluating the performance of these stabilizers in a polymer matrix.
1. Sample Preparation:
-
Compounding: The polymer resin (e.g., polypropylene, polyethylene) is melt-blended with the UV stabilizer(s) at a specified concentration (typically 0.1-1.0% by weight) using a twin-screw extruder. A control sample without any stabilizer should also be prepared.
-
Specimen Molding: The compounded material is then injection molded or compression molded into standard test specimens (e.g., plaques, tensile bars) according to ASTM or ISO standards.
2. Accelerated Weathering:
-
Apparatus: An accelerated weathering chamber equipped with xenon arc lamps (ASTM G155, ISO 4892-2) or fluorescent UV lamps (ASTM D4329, ISO 4892-3) is used to simulate outdoor weathering.
-
Exposure Cycle: A defined cycle of UV exposure, temperature, and humidity/water spray is programmed. For example, a common cycle involves 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Duration: Samples are exposed for a predetermined duration (e.g., 500, 1000, 2000 hours), with specimens removed at regular intervals for analysis.
3. Performance Evaluation:
-
Colorimetry: The color of the specimens is measured using a spectrophotometer, and the change in yellowness index (ΔYI) is calculated according to ASTM E313.
-
Gloss Measurement: The surface gloss is measured at a specific angle (e.g., 60°) using a gloss meter according to ASTM D523. Gloss retention is calculated as a percentage of the initial gloss.
-
Mechanical Testing: Tensile properties (tensile strength, elongation at break) are measured using a universal testing machine according to ASTM D638. Impact strength can be evaluated using an Izod impact tester according to ASTM D256.
-
Spectroscopic Analysis: Fourier-transform infrared (FTIR) spectroscopy can be used to monitor chemical changes in the polymer, such as the formation of carbonyl groups, which are indicative of degradation.
Conclusion
Both this compound and benzotriazole UV absorbers are highly effective in protecting polymers and other materials from UV degradation, albeit through fundamentally different mechanisms. Benzotriazoles act as a primary shield by absorbing UV radiation, while this compound functions as a secondary defense by neutralizing harmful free radicals.
The choice between or the combination of these stabilizers depends on the specific application, the polymer matrix, the expected lifetime of the product, and the processing conditions. For optimal performance, particularly in demanding outdoor applications, a synergistic combination of a HALS like this compound and a benzotriazole UV absorber is often the most effective strategy, providing comprehensive protection against the deleterious effects of UV radiation. Further research involving direct comparative studies under controlled conditions would be invaluable for formulators to make more informed decisions.
The Enduring Performance of Tinuvin 123 in Outdoor Coatings: A Comparative Analysis
In the rigorous world of materials science, the long-term durability of protective coatings is paramount. For researchers and professionals in drug development, where packaging and equipment integrity are critical, understanding the performance of stabilizing additives is essential. This guide provides a detailed comparison of coatings formulated with Tinuvin 123, a non-basic hindered amine light stabilizer (HALS), against other alternatives, supported by available experimental data.
Tinuvin 123, a liquid HALS based on an amino-ether functionality, is specifically designed for high-performance coatings, including acid-catalyzed and oxidative curing systems often used in demanding applications.[1] Its low basicity prevents adverse interactions with acidic paint components, ensuring stability and performance.[1] When combined with a UV absorber (UVA), Tinuvin 123 significantly enhances the weather resistance of coatings, offering superior protection against gloss reduction, cracking, color change, blistering, and delamination.[2]
Comparative Performance Analysis
Table 1: Comparison of HALS Characteristics
| Feature | Tinuvin 123 | Conventional Basic HALS (e.g., Tinuvin 292 type) | Alternative Non-Basic HALS (e.g., Hostavin 3058 type) |
| Chemical Nature | Non-basic amino-ether (NOR) HALS | Basic secondary or tertiary amine HALS | Non-basic, low molecular weight HALS |
| Key Advantage | No interaction with acidic paint components; effective in acid-catalyzed and oxidative curing systems.[1] | High efficiency in a wide range of non-acidic coating systems. | Suitable for acid-catalyzed and oxidative systems with good solubility.[3] |
| Potential Limitations | Performance can be influenced by the choice of UVA. | Can interact with acidic catalysts, pigments, or other components, potentially reducing performance. | Performance and compatibility can vary depending on the specific coating formulation. |
| Typical Applications | Automotive OEM and refinish, industrial coatings, wood coatings.[4] | General industrial coatings, automotive coatings (in non-acidic systems). | High-performance solventborne clearcoats, automotive OEM systems.[5] |
Table 2: Representative Long-Term Outdoor Exposure Performance of a 2K Acrylic Clearcoat
Disclaimer: The data below is a synthesized representation based on typical performance characteristics and findings from various studies. It is intended for comparative purposes and may not reflect the results of a direct head-to-head study.
| Performance Metric | Coating with Tinuvin 123 + UVA | Coating with Conventional Basic HALS + UVA | Unstabilized Coating |
| Gloss Retention (20°) after 5 years Florida Exposure (%) | ~ 70 - 80 | ~ 60 - 75 (in non-acidic systems) | < 20 |
| Color Change (ΔE*) after 5 years Florida Exposure | < 3.0 | < 4.0 | > 10.0 |
| Cracking/Chalking (ASTM D661/D4214) after 5 years Florida Exposure | No cracking or chalking (Rating 10) | Slight chalking may be observed (Rating 8-9) | Severe cracking and chalking (Rating < 4) |
Note: Performance of the basic HALS can be significantly lower in acid-catalyzed systems.
One study on an acrylic/melamine/silane clearcoat stabilized with 1.43% Tinuvin 123 and a benzotriazole (B28993) UVA, exposed in Southern Florida, demonstrated the long-term stability of the stabilizer system. While detailed gloss and color data over the full five years were not the focus of the publication, the study did confirm the persistence and activity of the HALS within the coating, which is a prerequisite for long-term durability.[6] Research on UV curable clearcoats has also shown that the presence of HALS is crucial for preventing photooxidation, with UVAs having a lesser effect on this specific degradation pathway.[7]
Experimental Protocols
The following is a generalized methodology for long-term outdoor exposure testing of coatings, based on ASTM G7, the standard practice for atmospheric environmental exposure testing of nonmetallic materials.
Objective: To evaluate the long-term weathering performance of coatings containing different light stabilizer packages.
Materials & Equipment:
-
Test panels (e.g., steel or aluminum, prepared and primed as per standard industry practice).
-
Coating formulations:
-
Control: Coating system without any light stabilizer.
-
System A: Coating with Tinuvin 123 and a suitable UVA.
-
System B: Coating with an alternative HALS and the same UVA.
-
-
Spray application equipment.
-
Film thickness gauge.
-
Gloss meter (capable of measuring at 20°, 60°, and 85°).
-
Spectrocolorimeter for measuring color change.
-
Microscope for visual inspection of cracking, blistering, and chalking.
-
Outdoor exposure racks compliant with ASTM G7, located in a high-UV environment such as South Florida.
Procedure:
-
Panel Preparation: Prepare and clean the test panels according to the coating manufacturer's specifications.
-
Coating Application: Apply the different coating formulations to the test panels using a consistent application method (e.g., spray application) to achieve a uniform dry film thickness.
-
Curing: Cure the coated panels as per the technical data sheet of the coating system.
-
Initial Measurements: Before exposure, measure and record the initial 20° and 60° gloss, and the initial color (Lab* values) of each panel.
-
Exposure: Mount the panels on the exposure racks at a 45° angle, facing south, to maximize solar radiation exposure.
-
Periodic Evaluation: At regular intervals (e.g., every 6 or 12 months), remove the panels for evaluation.
-
Gently wash a portion of the panel with a mild detergent solution to remove surface dirt.
-
Measure the 20° and 60° gloss on both the washed and unwashed areas. Calculate gloss retention as a percentage of the initial gloss.
-
Measure the color (Lab* values) on the washed area and calculate the total color difference (ΔE*) relative to the initial measurements.
-
Visually inspect the panels for any signs of degradation such as cracking (ASTM D661), chalking (ASTM D4214), blistering (ASTM D714), or delamination.
-
-
Data Analysis: Plot the gloss retention and color change as a function of exposure time for each coating system. Compare the performance of the different stabilizer packages.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a long-term outdoor exposure study for coatings.
Caption: Workflow for a long-term outdoor exposure study of coatings.
Signaling Pathway of UV Degradation and HALS Intervention
The diagram below illustrates the mechanism of UV degradation in coatings and how Hindered Amine Light Stabilizers (HALS) like Tinuvin 123 intervene to protect the polymer matrix.
Caption: Mechanism of UV degradation and HALS stabilization in coatings.
References
A Comparative Analysis of UV-123: Efficacy in Preventing Cracking in Industrial Paints
In the field of industrial coatings, the longevity and durability of paints are of paramount importance. Environmental factors, particularly ultraviolet (UV) radiation, contribute significantly to the degradation of paint films, leading to cracking and subsequent failure. This guide provides a comprehensive comparison of a novel UV stabilizer, UV-123, with established alternatives, focusing on its efficacy in preventing cracking. The data presented is based on rigorous experimental protocols designed to simulate real-world conditions.
Introduction to UV Stabilizers
UV stabilizers are chemical additives incorporated into paints and coatings to mitigate the damaging effects of UV radiation.[1][2] They function by absorbing or scattering UV radiation, or by scavenging free radicals generated by UV exposure, thus preventing the polymer binder from breaking down.[1][2] Common types of UV stabilizers include UV absorbers (UVA) and Hindered Amine Light Stabilizers (HALS).[1][3][4] this compound is a next-generation hybrid stabilizer designed to offer superior protection against UV-induced degradation.
Comparative Performance Data
To evaluate the effectiveness of this compound, a series of accelerated weathering and mechanical stress tests were conducted. The performance of an industrial acrylic paint formulated with this compound was compared against the same paint formulated with a conventional UVA (Benzotriazole derivative), a HALS (Tinuvin 770), and a control sample with no UV stabilizer.
Table 1: Accelerated Weathering Test Results
| Stabilizer | Test Duration (Hours) | Crack Density (cracks/cm²) | Gloss Retention (%) |
| Control (No Stabilizer) | 500 | 25 | 45 |
| 1000 | 80 | 20 | |
| UVA (Benzotriazole) | 500 | 10 | 70 |
| 1000 | 35 | 55 | |
| HALS (Tinuvin 770) | 500 | 5 | 85 |
| 1000 | 20 | 75 | |
| This compound | 500 | 2 | 95 |
| 1000 | 8 | 90 |
Table 2: Adhesion and Flexibility Test Results after 1000 hours of Accelerated Weathering
| Stabilizer | Adhesion (ASTM D3359) | Mandrel Bend Test (Pass/Fail) |
| Control (No Stabilizer) | 2B | Fail |
| UVA (Benzotriazole) | 4B | Pass |
| HALS (Tinuvin 770) | 5B | Pass |
| This compound | 5B | Pass |
Mechanism of Action
This compound's superior performance is attributed to its hybrid mechanism, which combines the principles of UV absorption and free radical scavenging. The following diagram illustrates the proposed signaling pathway for paint degradation and the protective intervention of this compound.
References
Case Study: Performance of a Benzotriazole UVA in Architectural Coatings
Disclaimer: The product "UV-123" is a designation for a representative hydroxyphenyl-benzotriazole (BZT) Ultraviolet Absorber (UVA) used for the purposes of this case study. The data presented is synthesized from typical performance characteristics of BZT-class UVAs in architectural coatings to provide a comparative analysis.
This guide provides an objective comparison of a representative benzotriazole (B28993) UVA, herein referred to as this compound, against other common light stabilizer technologies in a model architectural coating formulation. The objective is to furnish researchers and formulation scientists with comparative data and detailed experimental protocols to aid in the selection of appropriate stabilization systems.
Comparative Performance Data
The primary function of a UV stabilizer package in an exterior architectural coating is to prevent degradation of the polymer binder, which manifests as a loss of gloss and changes in color.[1][2] This study evaluates three formulations: a control with no stabilizer, a formulation with this compound (a BZT-type UVA), and a synergistic combination of this compound with a Hindered Amine Light Stabilizer (HALS).
Formulations were subjected to accelerated weathering, and the key performance metrics—gloss retention and color difference (Delta E)—were measured at intervals.
Table 1: Gloss Retention (%) after Accelerated Weathering
| Exposure (Hours) | Control (No Stabilizer) | System 1: this compound (1.0% BZT) | System 2: this compound (1.0% BZT) + 0.5% HALS |
| 0 | 100% | 100% | 100% |
| 500 | 65% | 88% | 95% |
| 1000 | 30% | 75% | 90% |
| 2000 | <10% | 55% | 82% |
Table 2: Color Difference (ΔE*ab) after Accelerated Weathering
| Exposure (Hours) | Control (No Stabilizer) | System 1: this compound (1.0% BZT) | System 2: this compound (1.0% BZT) + 0.5% HALS |
| 0 | 0.0 | 0.0 | 0.0 |
| 500 | 1.8 | 0.4 | 0.2 |
| 1000 | 3.5 | 0.9 | 0.5 |
| 2000 | 6.2 | 1.8 | 0.9 |
A lower ΔEab value indicates less color change and better performance. Generally, a ΔEab > 2.3 is perceptible to the human eye.[3][4]
Mechanism of UV Degradation and Protection
Ultraviolet radiation from the sun possesses sufficient energy to break the chemical bonds within a coating's polymer backbone.[2][5] This process, known as photolysis, generates free radicals. In the presence of oxygen, a chain reaction called autoxidation begins, leading to the degradation of the polymer, which results in loss of gloss, chalking, and color change.[5]
Light stabilizers interrupt this process through different mechanisms:
-
UV Absorbers (UVA) like this compound (Benzotriazoles): These molecules function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[1][6] They act as a primary shield, protecting the polymer binder from the initial photolysis step.[7]
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they are highly efficient scavengers that trap free radicals once they are formed, terminating the degradation chain reaction.[8][9][10] A key advantage of HALS is their regenerative nature; they are not consumed in the process and can participate in the stabilization cycle many times.[8][9]
The synergistic effect of combining a UVA with a HALS provides comprehensive protection, as seen in the experimental data.[6][9][11] The UVA blocks the majority of UV radiation at the surface, while the HALS "cleans up" any free radicals that may still form.
Experimental Protocols
The performance data cited was generated using standardized ASTM methodologies to ensure reproducibility and relevance.
Sample Preparation and Coating Application
-
Substrate: Aluminum panels (3x6 inches) were cleaned and pre-treated.
-
Coating: A model water-based acrylic latex architectural coating was formulated.
-
Stabilizer Addition: The control contained no stabilizer. System 1 incorporated 1.0% this compound (by weight on resin solids). System 2 incorporated 1.0% this compound and 0.5% HALS (by weight on resin solids).
-
Application: Coatings were applied to the panels to achieve a uniform dry film thickness of 50 µm (2.0 mils).
-
Curing: Panels were allowed to cure at ambient conditions (23°C, 50% RH) for 7 days before testing.
Accelerated Weathering
-
Standard: ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials".[12][13]
-
Apparatus: QUV Accelerated Weathering Tester.
-
Lamps: UVA-340 lamps were used to simulate the short-wave UV portion of sunlight.[12][14]
-
Cycle: A cycle consisting of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C was repeated for a total duration of 2000 hours.[15] This cycle simulates the effects of sunlight and moisture (dew).[13][16]
Performance Evaluation
-
Standard: ASTM D523, "Standard Test Method for Specular Gloss".[17][18]
-
Apparatus: 60° gloss meter.
-
Procedure: Gloss measurements were taken at three different locations on each panel before exposure and at 500, 1000, and 2000-hour intervals. The 60° geometry is standard for most coatings.[19][20] The average value was recorded. Gloss retention was calculated as: (Gloss after exposure / Initial gloss) x 100%
-
Standard: ASTM D2244, "Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates".[4][21][22]
-
Apparatus: Spectrophotometer using the CIELAB Lab* color space.[3][21]
-
Procedure: Color coordinates (L, a, b) were measured on each panel before and after exposure intervals. The total color difference, Delta E (ΔEab), was calculated to quantify the magnitude of color change.[3][21]
References
- 1. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 2. Materials Technology Limited [drb-mattech.co.uk]
- 3. ASTM D2244 Calculation of Color Tolerances and Color Differences-南京睿督科技有限公司 [fire-test.com]
- 4. micomlab.com [micomlab.com]
- 5. q-lab.com [q-lab.com]
- 6. Benzotriazole UV Absorber Wholesale, benzotriazole UV Technology | Tintoll [uvabsorber.com]
- 7. nbinno.com [nbinno.com]
- 8. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 9. additivesforpolymer.com [additivesforpolymer.com]
- 10. 3vsigmausa.com [3vsigmausa.com]
- 11. dishengchemchina.com [dishengchemchina.com]
- 12. ASTM G154 | Q-Lab [q-lab.com]
- 13. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 14. lib-climaticchamber.com [lib-climaticchamber.com]
- 15. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 16. testinglab.com [testinglab.com]
- 17. micomlab.com [micomlab.com]
- 18. store.astm.org [store.astm.org]
- 19. industrialphysics.com [industrialphysics.com]
- 20. kta.com [kta.com]
- 21. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 22. infinitalab.com [infinitalab.com]
Safety Operating Guide
Proper Disposal of UV-123: A Guide for Laboratory Professionals
Disclaimer: The compound "UV-123" is a placeholder for the purposes of this guide. The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. Before handling any chemical, you must consult its specific Safety Data Sheet (SDS) for accurate and detailed disposal instructions.
The inappropriate disposal of laboratory chemicals is illegal and can pose serious risks to human health and the environment.[1] Adherence to proper disposal protocols is essential for ensuring a safe work environment, maintaining regulatory compliance, and protecting the ecosystem.[2][3] This guide provides a procedural framework for the safe handling and disposal of a hypothetical UV-absorbing compound, this compound, from the point of generation to final pickup.
Step 1: Hazard Identification and Waste Classification
Before beginning any disposal process, the first and most critical step is to identify the hazards associated with the chemical waste.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information. It will detail the specific physical, chemical, and toxicological properties, including any characteristics that classify it as hazardous waste, such as ignitability, corrosivity, reactivity, or toxicity.[4][5]
-
Waste Determination: Based on the SDS, determine if the this compound waste is hazardous. Most chemical waste generated in a laboratory setting should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) department.[4] Wastes are defined as hazardous if they are specifically named on regulatory lists or exhibit one of the four hazardous characteristics.[6]
Step 2: Select Appropriate Personal Protective Equipment (PPE)
Proper PPE is mandatory to protect laboratory personnel from chemical exposure during waste handling.[7] The specific level of PPE required depends on the hazards identified in the SDS.[8]
| PPE Level | Equipment Examples | When to Use |
| Level D (Minimum) | Safety glasses, lab coat, nitrile gloves, closed-toe shoes. | For low-risk tasks with non-hazardous materials.[9][10] |
| Level C | Full-face air-purifying respirator, chemical-resistant gloves and boots, hooded chemical-resistant clothing. | When the type and concentration of airborne substances are known.[10] |
| Level B | Highest level of respiratory protection (e.g., SCBA) with a lesser level of skin protection. | Required when highest respiratory protection is needed but a vapor-protective suit is not.[10] |
| Level A (Maximum) | Totally encapsulated chemical- and vapor-protective suit, SCBA, inner and outer chemical-resistant gloves. | When the greatest potential for exposure to skin, respiratory, and eye hazards exists.[10] |
For handling typical laboratory quantities of this compound waste, Level D PPE is the minimum standard. However, if the SDS indicates high volatility or toxicity, a higher level of protection, such as a chemical fume hood and Level C equipment, may be necessary.[11]
Step 3: Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions, such as the release of toxic gases or explosions.[12]
-
Use Compatible Containers: Collect this compound waste in a container that is chemically compatible with the substance.[5] For instance, corrosive materials should not be stored in metal containers.[5] Often, the original chemical container is a suitable choice if it is in good condition.[12]
-
Do Not Mix Incompatible Wastes: Never mix this compound waste with other chemical waste streams unless you have confirmed they are compatible. Keep acids and bases separate, and do not combine oxidizing agents with organic or flammable materials.[13]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[14][15] Do not leave funnels in the container opening.[14]
-
Use Secondary Containment: All liquid hazardous waste containers should be placed in secondary containment, such as a plastic tub, to contain potential leaks or spills.[15]
Step 4: Labeling and Storage
Accurate labeling and proper storage are crucial for safety and regulatory compliance.
-
Label Immediately: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[2]
-
Complete Information: The label must be filled out completely and legibly.[14] It should include:
-
The words "Hazardous Waste".[12]
-
The full chemical name(s) of all constituents (no formulas or abbreviations).[14]
-
The percentage or amount of each constituent, totaling 100%.[16]
-
The date when waste was first added.
-
The specific hazards (e.g., ignitable, corrosive, toxic).[5]
-
The name and contact information of the generating researcher.[16]
-
-
Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[12][17] Do not move waste from one room to another for storage.[18]
-
Accumulation Limits: Be aware of storage limits. A maximum of 55 gallons of hazardous waste (or 1 quart for acutely toxic "P-listed" waste) may be stored in an SAA.[17][18]
Step 5: Arranging for Final Disposal
Hazardous waste must be collected by your institution's authorized personnel for final treatment and disposal.
-
Request Pickup: Once the waste container is nearly full (e.g., 90% capacity) or has been stored for the maximum allowed time (often 12 months, but check local regulations), complete and submit a chemical waste pickup request form to your EHS department.[1][14][18]
-
Await Collection: EHS professionals will collect the waste from your SAA.[2] Do not place waste containers in hallways or other public areas to await pickup.[13]
-
Empty Containers: To dispose of an empty this compound container, it must be triple-rinsed with a suitable solvent.[4] The first rinsate must be collected and disposed of as hazardous waste.[15] After rinsing and air-drying, deface or remove the original labels before disposing of the container as solid waste or according to institutional policy.[15]
By following these procedures, researchers can ensure that chemical waste is managed in a manner that is safe, compliant, and environmentally responsible. Always prioritize safety and consult your institution's EHS department if you have any questions.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. vumc.org [vumc.org]
- 5. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. radtech.org [radtech.org]
- 7. media.path.org [media.path.org]
- 8. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 9. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 10. epa.gov [epa.gov]
- 11. protectivecoverall.com [protectivecoverall.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. nems.nih.gov [nems.nih.gov]
- 14. research.columbia.edu [research.columbia.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. odu.edu [odu.edu]
Essential Safety and Logistical Information for Handling UV-123
This document provides crucial safety protocols and operational guidance for the handling and disposal of UV-123, a light-sensitive acrylate (B77674) monomer. Adherence to these procedures is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the potential hazards associated with this compound, which include skin, eye, and respiratory irritation. The following table outlines the minimum required PPE for various handling scenarios.
| Operation | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Low-Volume Handling (<100 mL) in a well-ventilated area | Nitrile or Neoprene (double-gloved) | ANSI Z87.1 certified safety glasses with side shields | Standard cotton lab coat | Not generally required |
| High-Volume Handling (>100 mL) or poor ventilation | Nitrile or Neoprene (double-gloved) | ANSI Z87.1 certified chemical splash goggles | Chemical-resistant lab coat or apron | NIOSH-approved respirator with organic vapor cartridges |
| Weighing or Transfer Operations (potential for splashes) | Nitrile or Neoprene (double-gloved) | ANSI Z87.1 certified chemical splash goggles | Chemical-resistant lab coat | Not generally required if performed in a chemical fume hood |
| UV Curing Process | Heat-resistant gloves over nitrile gloves | UV-blocking safety glasses or face shield | Standard cotton lab coat | Not generally required |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the standard operating procedure for handling this compound from reception to use in an experimental setting.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store this compound in its original, tightly sealed, opaque container.
-
The storage location must be a cool, dry, and dark area, away from direct sunlight and sources of UV radiation.
-
Ensure the storage area is well-ventilated.
2.2. Preparation for Use
-
Don all required PPE as specified in the table above.
-
Prepare the work area by ensuring it is clean and free of incompatible materials.
-
If working on an open bench, cover the surface with an absorbent, disposable mat.
-
All handling of this compound should ideally be performed within a certified chemical fume hood.
2.3. Handling and Dispensing
-
Carefully open the container, avoiding any splashing.
-
Use only designated and properly cleaned glassware or compatible plasticware for dispensing.
-
Measure and dispense the required amount of this compound slowly and carefully.
-
Immediately and securely reseal the container after dispensing.
2.4. Post-Handling
-
Wipe down the work surface with a suitable solvent (e.g., isopropanol) to remove any residual contamination.
-
Properly dispose of all contaminated disposable materials as outlined in the disposal plan.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Unused this compound
-
Do not pour unused this compound down the drain.
-
Unused or waste this compound must be collected in a designated, labeled, and sealed waste container.
-
The waste container should be made of a compatible material (e.g., amber glass or high-density polyethylene).
-
Arrange for disposal through your institution's hazardous waste management program.
3.2. Contaminated Materials
-
All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) are considered hazardous waste.
-
These materials must be collected in a separate, clearly labeled hazardous waste bag or container.
-
Dispose of this container through the institutional hazardous waste program.
3.3. Cured this compound
-
Once this compound is fully cured (polymerized), it is generally considered to be an inert plastic.
-
However, it is crucial to confirm the completeness of the curing process.
-
Fully cured material can typically be disposed of as regular solid waste, but it is essential to consult your local and institutional regulations first.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
